CCR2 antagonist 4
Description
Trioxsalen, also known as trisoralen or trimethylpsoralen, belongs to the class of organic compounds known as psoralens. These are organic compounds containing a psoralen moiety, which consists of a furan fused to a chromenone to for 7H-furo[3, 2-g]chromen-7-one. Trioxsalen is considered to be a practically insoluble (in water) and relatively neutral molecule. Trioxsalen has been detected in multiple biofluids, such as urine and blood. Within the cell, trioxsalen is primarily located in the cytoplasm. Outside of the human body, trioxsalen can be found in wild celery. This makes trioxsalen a potential biomarker for the consumption of this food product.
Trioxsalen (trimethylpsoralen, trioxysalen or trisoralen) is a furanocoumarin and a psoralen derivative obtained from several plants, mainly Psoralea corylifolia. Like other psoralens it causes photosensitization of the skin. It is administered either topically or orally in conjunction with UV-A (the least damaging form of ultraviolet light) for phototherapy treatment of vitiligo and hand eczema. The photoactivated form produces interstrand linkages in DNA resulting in cell apoptosis. In research it can be conjugated to dyes for confocal microscopy and used to visualize sites of DNA damage.[3] The compound is has been explored for development of antisense oligonucleotides that can be cross-linked specifically to a mutant mRNA sequence without affecting normal transcripts differing at even a single base pair.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-[[(3R)-1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF3N3O2/c22-17-6-4-14(5-7-17)12-28-9-8-18(13-28)27-19(29)11-26-20(30)15-2-1-3-16(10-15)21(23,24)25/h1-7,10,18H,8-9,11-13H2,(H,26,30)(H,27,29)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOQJSULMWXFRK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CCR2 Antagonists: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intricate mechanism of action of C-C chemokine receptor type 2 (CCR2) antagonists is paramount for the development of novel therapeutics targeting a spectrum of inflammatory and fibrotic diseases. This in-depth technical guide delineates the core mechanism of action of CCR2 antagonists, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
The CCR2 Signaling Axis: A Central Mediator of Inflammation
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1][2] Its primary ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, proliferation, and cytokine production.[3][4]
Upon ligand binding, CCR2 couples to intracellular heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate the activity of downstream effector molecules. Key signaling pathways activated by the CCL2/CCR2 axis include:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to inflammation and immune responses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, including p38 and ERK, plays a role in cell migration and cytokine production.
The sustained activation of these pathways contributes to the pathogenesis of various inflammatory conditions, making the CCR2 receptor an attractive therapeutic target.
Mechanism of Action of CCR2 Antagonists
CCR2 antagonists are small molecules or antibodies that inhibit the biological function of the CCR2 receptor. Their primary mechanism of action is to block the binding of CCL2 and other cognate ligands to the receptor, thereby preventing the initiation of the downstream signaling cascade. This blockade effectively inhibits the recruitment of CCR2-expressing cells, primarily monocytes and macrophages, to inflammatory sites.
There are different classes of CCR2 antagonists based on their binding site and mode of inhibition:
-
Orthosteric Antagonists: These antagonists bind to the same site as the endogenous ligand (CCL2), directly competing for receptor occupancy.
-
Allosteric Antagonists: These antagonists bind to a site on the receptor distinct from the orthosteric site. This binding induces a conformational change in the receptor that prevents ligand binding or receptor activation.
The ultimate effect of CCR2 antagonism is the attenuation of the inflammatory response by reducing the influx of key inflammatory cells.
Quantitative Analysis of CCR2 Antagonist Potency
The potency of CCR2 antagonists is typically quantified using various in vitro assays. The most common parameters are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values provide a measure of the concentration of the antagonist required to inhibit 50% of the receptor's activity or binding, respectively.
| Antagonist | Assay Type | Parameter | Value (nM) | Cell Line/System | Reference |
| RS 504393 | Binding Assay | IC50 | 89 | Human recombinant CCR2 | |
| Chemotaxis Assay | IC50 | 330 | - | ||
| INCB3344 | Binding Assay (hCCR2) | IC50 | 5.1 | Human CCR2 | |
| Binding Assay (mCCR2) | IC50 | 9.5 | Mouse CCR2 | ||
| Chemotaxis (hCCR2) | IC50 | 3.8 | Human CCR2 | ||
| Chemotaxis (mCCR2) | IC50 | 7.8 | Mouse CCR2 | ||
| BMS-813160 | Binding Assay (CCR2) | IC50 | 6.2 | Human CCR2 | |
| Binding Assay (CCR5) | IC50 | 3.6 | Human CCR5 | ||
| AZD2423 | Calcium Flux Assay | IC50 | 1.2 | - | |
| BMS CCR2 22 | Binding Assay | IC50 | 5.1 | - | |
| Calcium Flux Assay | IC50 | 18 | - | ||
| Chemotaxis Assay | IC50 | 1 | - | ||
| INCB 3284 | Binding Assay | IC50 | 3.7 | Human CCR2 | |
| CCR2 antagonist 4 | Binding Assay | IC50 | 180 | CCR2b | |
| Chemotaxis Assay | IC50 | 24 | - | ||
| CCR2-RA-[R] | Binding Assay | IC50 | 103 | - | |
| Compound 7 | Binding Assay | Ki | 6 | U2OS-CCR2 cells | |
| Compound 13 | Binding Assay | Apparent Ki | 89 | U2OS-CCR2 cells | |
| Compound 11 | Binding Assay | Apparent Ki | 31 | U2OS-CCR2 cells |
Key Experimental Protocols
The characterization of CCR2 antagonists relies on a suite of well-established in vitro and cell-based assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor, providing information on binding affinity (Ki).
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing CCR2 (e.g., U2OS-CCR2) to ~70% confluency.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled CCR2 ligand (e.g., [3H]CCR2-RA-[R] or [125I]CCL2), and varying concentrations of the test antagonist.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This functional assay assesses the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Protocol:
-
Cell Preparation:
-
Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Harvest the cells and resuspend them in a serum-free or low-serum medium at a specific density (e.g., 1x10^6 cells/mL).
-
-
Assay Setup (Transwell System):
-
Use a 96-well chemotaxis chamber with a porous membrane (e.g., 5 µm pore size).
-
In the lower chamber, add medium containing CCL2 at a concentration that induces maximal chemotaxis. For antagonist testing, add varying concentrations of the antagonist to the lower chamber along with CCL2.
-
In the upper chamber (the insert), add the cell suspension.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the insert.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer, a plate reader-based method after cell lysis and staining (e.g., with Calcein AM), or by flow cytometry.
-
-
Data Analysis:
-
Plot the number of migrated cells against the antagonist concentration to determine the IC50 for chemotaxis inhibition.
-
Calcium Flux Assay
This assay measures the antagonist's ability to block CCL2-induced increases in intracellular calcium, a key second messenger in GPCR signaling.
Protocol:
-
Cell Preparation and Dye Loading:
-
Plate CCR2-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of the CCR2 antagonist to the wells and incubate for a short period to allow for receptor binding.
-
-
Stimulation and Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Inject a solution of CCL2 into the wells to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each antagonist concentration.
-
Plot the response against the antagonist concentration to determine the IC50 for the inhibition of calcium mobilization. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the intracellular calcium concentration.
-
Visualizing the Mechanism of Action
Diagrams are essential for a clear understanding of complex biological processes. The following visualizations, created using the DOT language for Graphviz, illustrate the CCR2 signaling pathway, the mechanism of antagonist action, and a typical experimental workflow.
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling cascade initiated by CCL2 binding.
Mechanism of CCR2 Antagonist Action
Caption: CCR2 antagonists block CCL2 binding and subsequent signaling.
Experimental Workflow for Antagonist Characterization
Caption: A typical workflow for the characterization of a CCR2 antagonist.
Conclusion
CCR2 antagonists represent a promising therapeutic strategy for a multitude of inflammatory diseases. Their mechanism of action, centered on the inhibition of the CCL2/CCR2 signaling axis and the subsequent blockade of monocyte/macrophage recruitment, is well-supported by a robust body of preclinical and clinical data. A thorough understanding of the underlying signaling pathways, coupled with the rigorous application of quantitative in vitro assays, is essential for the successful development and clinical translation of novel CCR2-targeting therapies. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of CCR2 antagonist pharmacology.
References
- 1. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Discovery and Synthesis of Teijin Compound 1, a Potent CCR2b Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Teijin Compound 1, a potent and selective antagonist of the C-C chemokine receptor 2b (CCR2b). The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Consequently, antagonism of this receptor represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This document details the structure-activity relationships (SAR) that led to the discovery of Teijin Compound 1, its synthesis, and the experimental protocols for its biological characterization. All quantitative data are summarized in structured tables for clarity, and key biological pathways and experimental workflows are illustrated with diagrams.
Introduction: The Role of CCR2 in Inflammation
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, memory T-lymphocytes, and immature dendritic cells. Its primary endogenous ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as chemokine (C-C motif) ligand 2 (CCL2). The CCL2-CCR2 signaling axis is a critical pathway that mediates the migration of these immune cells from the bloodstream into tissues in response to inflammatory stimuli.
This directed cell migration, or chemotaxis, is a fundamental component of the inflammatory response. However, dysregulation of this pathway can lead to excessive and chronic inflammation, contributing to the pathogenesis of numerous diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes. Therefore, inhibiting the interaction between CCL2 and CCR2 with a small molecule antagonist, such as Teijin Compound 1, presents a compelling therapeutic approach to modulate these inflammatory conditions.
Discovery of Teijin Compound 1: A Journey of Structure-Activity Relationship (SAR) Studies
The discovery of Teijin Compound 1 was the culmination of extensive structure-activity relationship (SAR) studies aimed at identifying potent and selective CCR2b antagonists. The research, detailed in a series of publications, began with the identification of initial lead compounds and progressed through systematic modifications to optimize potency and drug-like properties.
The initial exploration focused on N,N'-disubstituted homopiperazine derivatives, which demonstrated submicromolar activity in a CCR2b binding assay. A key finding from this early work was the importance of a 4-substituted benzyl group on one of the homopiperazine nitrogens for binding affinity. Further optimization involved the introduction of hydroxyl groups to the 3,3-diphenylpropyl group on the other nitrogen, which enhanced CCR2b binding activity.
Subsequent research evolved from the homopiperazine scaffold to diamine derivatives, leading to the discovery of several structural series with nanomolar activity in both CCR2b binding and functional chemotaxis assays. This lead evolution program ultimately identified the (R)-3-aminopyrrolidine series as a particularly promising scaffold.
Extensive SAR studies around this (R)-3-aminopyrrolidine core, utilizing high-throughput parallel solution and solid-phase synthesis, led to the identification of Teijin Compound 1. This compound exhibited potent inhibition of the CCR2b receptor and functional cellular responses.
Chemical Synthesis of Teijin Compound 1
The chemical name for Teijin Compound 1 is N-((R)-1-(4-chlorobenzyl)-pyrrolidin-3-yl)-2-(3-(trifluoromethyl)phenyl)acetamide. The synthesis of Teijin Compound 1 involves a multi-step process, beginning with the appropriate starting materials to construct the core (R)-3-aminopyrrolidine scaffold, followed by the addition of the N-benzyl and amide side chains.
While the specific, step-by-step synthesis protocol with reagents and reaction conditions is proprietary and detailed within the primary research articles, a general synthetic strategy can be outlined based on the known structure and related chemical literature. The synthesis would likely involve the following key transformations:
-
Formation of the (R)-3-aminopyrrolidine core: This chiral building block is a critical starting material.
-
N-alkylation: Introduction of the 4-chlorobenzyl group onto the pyrrolidine nitrogen.
-
Amide coupling: Formation of the amide bond between the 3-amino group of the pyrrolidine and 3-(trifluoromethyl)benzoic acid.
A generalized workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for Teijin Compound 1.
Biological Activity and Data
Teijin Compound 1 has been characterized through a series of in vitro assays to determine its potency and efficacy as a CCR2b antagonist. The key quantitative data from these studies are summarized in the table below.
| Assay Type | Description | Result (IC50/EC50) | Reference |
| CCR2b Binding Assay | Measures the ability of the compound to displace a radiolabeled ligand from the CCR2b receptor. | 180 nM | [1] |
| MCP-1 Induced Chemotaxis | Measures the ability of the compound to inhibit the migration of cells towards a gradient of MCP-1. | 24 nM | [1] |
| Calcium Flux Assay | Measures the inhibition of intracellular calcium mobilization following CCR2b activation by MCP-1. | 7.5 nM (for a related potent analog) |
Mechanism of Action: Antagonism of the CCL2-CCR2 Signaling Pathway
Teijin Compound 1 exerts its therapeutic effect by competitively binding to the CCR2b receptor, thereby preventing the binding of its endogenous ligand, MCP-1 (CCL2). This inhibition blocks the downstream signaling cascade that leads to cellular chemotaxis.
Upon binding of MCP-1, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a signaling cascade involving phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with other signaling events, ultimately results in the reorganization of the actin cytoskeleton and directed cell movement towards the MCP-1 gradient.
By blocking the initial ligand-receptor interaction, Teijin Compound 1 effectively abrogates this entire signaling pathway, thus inhibiting the recruitment of inflammatory cells.
References
Pharmacological Profile of CCR2 Antagonist 4 (Teijin compound 1): A Technical Guide
This technical guide provides a comprehensive overview of the pharmacological profile of CCR2 antagonist 4, also known as Teijin compound 1. The document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Introduction
C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Its primary ligand is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound (Teijin compound 1) is a potent and specific small molecule antagonist of CCR2. This guide summarizes its known pharmacological properties and provides detailed protocols for the key experiments used in its characterization.
Quantitative Data
The available quantitative data for this compound (Teijin compound 1) are summarized in the table below.
| Parameter | Value | Assay Type | Target | Reference |
| IC50 | 180 nM | Radioligand Binding Assay | CCR2b | [1][2][3] |
| IC50 | 24 nM | MCP-1-induced Chemotaxis Assay | CCR2 | [1][2] |
Signaling Pathways
Activation of CCR2 by its ligand CCL2 initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and the activation of several key downstream pathways that regulate cell migration, survival, and differentiation.
CCR2 Signaling Cascade
The following diagram illustrates the major signaling pathways activated upon CCL2 binding to CCR2.
Caption: CCR2 signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize CCR2 antagonists. While specific protocols for this compound are not publicly available, the following are representative and widely accepted protocols in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the CCR2 receptor. It typically involves a competition experiment between the unlabeled antagonist and a radiolabeled CCR2 ligand.
Caption: Radioligand Binding Assay Workflow.
Protocol Details:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human CCR2b.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
Perform the assay in a 96-well plate.
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL2 or a tritiated small molecule antagonist), and varying concentrations of the unlabeled this compound.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled CCR2 ligand.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of CCR2-expressing cells towards a chemoattractant, typically CCL2.
Caption: Chemotaxis Assay Workflow.
Protocol Details:
-
Cell Preparation:
-
Use a CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Wash and resuspend the cells in a serum-free assay medium.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a porous membrane, typically 3-5 µm pores for monocytes).
-
Add the chemoattractant CCL2 to the lower chamber of the plate at a concentration known to induce maximal migration (e.g., 10-100 ng/mL).
-
Add the cell suspension containing the antagonist to the upper chamber (the insert).
-
-
Incubation and Quantification:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by counting under a microscope or by using a plate reader after cell lysis and detection of a fluorescent dye (if cells were pre-labeled).
-
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.
-
Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound (Teijin compound 1) are not extensively reported in publicly accessible literature. However, the preclinical development of a CCR2 antagonist would typically involve the following assessments:
Pharmacokinetics (PK): This describes "what the body does to the drug" and includes the study of its absorption, distribution, metabolism, and excretion (ADME).
-
Absorption: Bioavailability after oral administration.
-
Distribution: Measurement of drug concentration in plasma and target tissues.
-
Metabolism: Identification of major metabolic pathways and metabolites.
-
Excretion: Determination of the routes of elimination from the body.
Pharmacodynamics (PD): This describes "what the drug does to the body." For a CCR2 antagonist, this would involve measuring the biological response to the drug.
-
In vivo target engagement: Assessing the extent and duration of CCR2 occupancy by the antagonist in relevant tissues.
-
Efficacy in disease models: Evaluating the therapeutic effect of the antagonist in animal models of inflammatory diseases, such as arthritis, atherosclerosis, or multiple sclerosis. This often involves measuring the reduction in monocyte/macrophage infiltration into inflamed tissues.
Conclusion
This compound (Teijin compound 1) is a potent inhibitor of CCR2, effectively blocking CCL2-induced chemotaxis in vitro. While detailed public data on its full pharmacological profile is limited, the provided information and representative protocols offer a solid foundation for understanding its mechanism of action and for designing further characterization studies. The development of selective and potent CCR2 antagonists like Teijin compound 1 holds significant promise for the treatment of a wide range of inflammatory and autoimmune disorders.
References
A Deep Dive into CCR2 Antagonist Target Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of various antagonists targeting the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation, making this axis a critical target in a myriad of inflammatory diseases and cancer.[1][2] This document delves into the quantitative binding data of known CCR2 antagonists, detailed experimental protocols for assessing binding affinity, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of CCR2 Antagonists
The development of potent and selective CCR2 antagonists is a key focus in drug discovery. The binding affinity of these compounds is a critical parameter for determining their potential therapeutic efficacy. The data presented below has been compiled from various sources to provide a comparative landscape of different CCR2 antagonists. The most common metrics used to quantify binding affinity are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki).
| Antagonist | Target Species | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| INCB3344 | Human CCR2 | Binding Antagonism | 5.1 | - | [3][4] |
| Mouse CCR2 | Binding Antagonism | 9.5 | - | [3] | |
| Human CCR2 | Chemotaxis | 3.8 | - | ||
| Mouse CCR2 | Chemotaxis | 7.8 | - | ||
| RS 504393 | Human CCR2 | Inhibition of Binding | 89 | - | |
| Human CCR2 | Chemotaxis | 330 | - | ||
| BMS CCR2 22 | Human CCR2 | Binding | 5.1 | - | |
| Human CCR2 | Calcium Flux | 18 | - | ||
| Human CCR2 | Chemotaxis | 1 | - | ||
| PF-4136309 | Human CCR2 | - | 5.2 | - | |
| Mouse CCR2 | - | 17 | - | ||
| Rat CCR2 | - | 13 | - | ||
| CCR2 Antagonist 4 (Teijin) | Human CCR2b | - | 180 | - | |
| - | MCP-1-induced chemotaxis | 24 | - | ||
| INCB3284 | Human CCR2 | MCP-1 Binding Inhibition | 3.7 | - | |
| RS102895 | Human CCR2 | - | 360 | - | |
| Cenicriviroc (TAK-652) | Human CCR2/CCR5 | Dual Antagonist | - | - | |
| AZD2423 | Human CCR2 | Ca2+ Flux | 1.2 | - | |
| RO5234444 | Human CCR2 | - | 22 | - | |
| Mouse CCR2 | - | 161 | - | ||
| CCR2-RA-[R] | Human CCR2 | Allosteric Antagonist | 103 | - | |
| TAK-779 | Human CCR5/CXCR3 | Dual Antagonist | - | 1.1 (for CCR5) |
Note: This table is not exhaustive but provides a representative sample of publicly available data. Assay conditions can vary between studies, leading to differences in reported values.
Experimental Protocols
The determination of antagonist binding affinity is reliant on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly used in the characterization of CCR2 antagonists.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Objective: To determine the IC50 and Ki of a CCR2 antagonist.
Materials:
-
Cell membranes prepared from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2, CHO-CCR2).
-
Radiolabeled CCR2 ligand (e.g., [125I]CCL2, [3H]INCB3344, [3H]CCR2-RA).
-
Test antagonist compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled CCR2 ligand).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing CCR2 and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in an appropriate buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay measures the ability of an antagonist to inhibit the migration of cells towards a chemoattractant, such as CCL2.
Objective: To determine the functional potency (IC50) of a CCR2 antagonist in inhibiting cell migration.
Materials:
-
A CCR2-expressing cell line (e.g., THP-1 monocytes) or primary monocytes.
-
Chemoattractant: Recombinant human CCL2.
-
Test antagonist compound at various concentrations.
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.
-
Cell culture medium.
-
Cell staining and counting equipment.
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend the cells in serum-free medium.
-
Antagonist Pre-incubation: Incubate the cells with various concentrations of the test antagonist for a defined period.
-
Chamber Setup: Place the chemoattractant (CCL2) in the lower chamber of the chemotaxis plate.
-
Cell Seeding: Add the pre-incubated cells to the upper chamber, which is separated from the lower chamber by a porous membrane.
-
Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
-
Cell Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane and count them using a microscope or a plate reader.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of chemotaxis.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in CCR2 signaling and the experimental procedures used to study them is crucial for a deeper understanding.
Caption: The CCL2/CCR2 signaling cascade.
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This activation leads to the engagement of several key downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways. These signaling cascades ultimately regulate a variety of cellular functions critical for inflammation and cancer progression, such as cell migration, proliferation, survival, and the production of cytokines.
Caption: A typical workflow for a radioligand binding assay.
This diagram outlines the sequential steps of a radioligand binding assay, a fundamental technique for quantifying the affinity of a ligand for its receptor. The process begins with the preparation of cell membranes containing the target receptor, followed by incubation with a radiolabeled ligand and the test compound. The key separation step is filtration, which allows for the isolation of the receptor-ligand complexes. Subsequent washing and measurement of radioactivity enable the quantification of bound ligand, which is then used to calculate the binding affinity of the test compound.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to CCR2 Antagonist 4 and the CCL2/CCR2 Signaling Pathway
Introduction
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), form a critical signaling axis in the regulation of immune cell trafficking. This pathway is a key driver in recruiting monocytes, macrophages, and memory T cells to sites of inflammation, injury, and disease.[1][2] Due to its central role in mediating chronic inflammation, the CCL2/CCR2 axis has been implicated in the pathophysiology of numerous diseases, including cancer, inflammatory and fibrotic diseases, and cardiovascular conditions.[1][3][4] Consequently, inhibiting this pathway has become a significant area of interest for therapeutic intervention.
This technical guide provides a detailed overview of the CCL2/CCR2 signaling pathway, focusing on the pharmacological profile of CCR2 antagonist 4 (also known as Teijin compound 1), a potent and specific inhibitor of this receptor. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this therapeutic target.
The CCL2/CCR2 Signaling Pathway
The CCL2/CCR2 signaling axis is integral to the migration and infiltration of various immune cells. CCL2 can be produced by a wide range of cells, including endothelial cells, fibroblasts, and immune cells, often in response to pro-inflammatory cytokines like TNF-α and interleukins. Its receptor, CCR2, is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, and certain lymphocyte subsets.
Upon binding of CCL2 to CCR2, the receptor undergoes a conformational change, leading to the activation of intracellular G-proteins. This event triggers a cascade of downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.
-
Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This cascade is involved in cytokine production and immune cell regulation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of molecules like p38-MAPK and ERK contributes to cell migration, invasion, and survival.
-
Phospholipase C (PLC) Pathway: This leads to an increase in intracellular calcium (Ca2+) and the activation of Protein Kinase C (PKC), further promoting cell migration and adhesion.
The culmination of these signaling events orchestrates a cellular response characterized by directed migration (chemotaxis), proliferation, and survival, which are central to the progression of many inflammatory and neoplastic diseases.
This compound: A Potent and Specific Inhibitor
This compound, also known as Teijin compound 1, is a well-characterized small molecule inhibitor of the CCR2 receptor. It demonstrates high potency and specificity, making it a valuable tool for both preclinical research and as a lead compound for drug development.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified in various assays, highlighting its efficacy in blocking receptor function and subsequent cellular responses.
| Parameter | Value (IC50) | Description | References |
| CCR2b Binding Affinity | 180 nM | Concentration required to inhibit 50% of radioligand binding to the CCR2b isoform. | |
| MCP-1 Induced Chemotaxis | 24 nM | Concentration required to inhibit 50% of monocyte migration induced by CCL2 (MCP-1). |
Mechanism of Action
This compound functions as a competitive antagonist, binding directly to the CCR2 receptor and preventing the binding of its native ligand, CCL2. This blockade prevents the receptor's conformational change and the subsequent activation of downstream intracellular signaling pathways. Molecular studies have identified key residues within the transmembrane domains of CCR2, such as His121, Ile263, Glu291, and Thr292, as being crucial for the binding and interaction of this antagonist.
Comparative Data for Other CCR2 Antagonists
To provide context, the potency of other notable CCR2 antagonists is summarized below. This highlights the varied landscape of inhibitors developed to target this pathway.
| Compound | Target(s) | IC50 | References |
| INCB3284 | Human CCR2 | 3.7 nM (Binding) | |
| BMS CCR2 22 | CCR2 | 5.1 nM (Binding), 1 nM (Chemotaxis) | |
| AZD2423 | CCR2 | 1.2 nM (Ca²⁺ flux) | |
| RO5234444 | Human CCR2 | 22 nM | |
| RS102895 | CCR2 | 360 nM | |
| MK-0812 | CCR2 | Low nM affinity | |
| Cenicriviroc | CCR2 / CCR5 | Dual Antagonist |
Key Experimental Protocols
The characterization of CCR2 antagonists relies on a suite of standardized in vitro and cellular assays. Detailed methodologies for three key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the IC50 value of an antagonist for CCR2 binding.
-
Materials:
-
Cell membranes from a cell line stably expressing human CCR2 (e.g., U2OS-CCR2, CHO-CCR2).
-
Radiolabeled CCR2 antagonist (e.g., [³H]-CCR2-RA-[R]).
-
Test antagonist (e.g., this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add cell membranes (e.g., 10 µg protein/well), a fixed concentration of the radiolabeled ligand (e.g., 5-8 nM), and varying concentrations of the test antagonist.
-
For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known unlabeled antagonist.
-
Incubate the plate for a defined period (e.g., 120 minutes) at room temperature (25°C) to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test antagonist. Use non-linear regression to calculate the IC50 value.
-
Chemotaxis Assay (Boyden Chamber / Transwell System)
This functional assay measures the ability of an antagonist to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.
-
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting cell migration.
-
Materials:
-
48-well Boyden chamber or 96-well Transwell plate with a porous membrane (e.g., 5 µm pore size).
-
CCR2-expressing cells (e.g., freshly isolated human monocytes or THP-1 monocytic cells).
-
Recombinant human CCL2.
-
Test antagonist.
-
Chemotaxis medium (e.g., RPMI-1640 with 1% FBS).
-
Fixative (e.g., methanol) and stain (e.g., Hemacolor or DAPI).
-
-
Protocol:
-
Place chemotaxis medium containing a predetermined optimal concentration of CCL2 (e.g., 10 ng/ml) in the lower wells of the chamber.
-
Prepare a cell suspension (e.g., 1 x 10⁵ cells/well) in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle control for 30-60 minutes at 37°C.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the chamber at 37°C in a 5% CO₂ atmosphere for a duration that allows for migration (e.g., 60 minutes to 15 hours).
-
After incubation, remove the insert. Scrape away non-migrated cells from the top surface of the membrane.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several random microscopic fields per well.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
In Vivo Models and Preclinical Assessment
To evaluate the efficacy of CCR2 antagonists in a physiological context, various animal models are employed. These models are crucial for understanding the therapeutic potential in specific diseases.
-
Atherosclerosis Models: In ApoE-deficient mice, a model for atherosclerosis, CCR2 antagonists have been shown to reduce the adhesion and infiltration of monocytes/macrophages into aortic plaques.
-
Cancer Models: In mouse models of pancreatic and breast cancer, CCR2 inhibitors can alter the tumor microenvironment by decreasing the recruitment of monocytic myeloid-derived suppressor cells (M-MDSCs), which can lead to reduced tumor growth and metastasis.
-
Inflammatory and Fibrotic Disease Models: Models of diabetic nephropathy, rheumatoid arthritis, and pulmonary fibrosis are used to demonstrate the ability of CCR2 antagonists to reduce macrophage-driven inflammation and tissue damage.
The CCL2/CCR2 signaling pathway remains a highly validated and compelling target for the development of novel therapeutics against a wide spectrum of inflammatory diseases and cancers. This compound (Teijin compound 1) serves as a benchmark for a potent and specific inhibitor, effectively blocking receptor binding and downstream functional responses like chemotaxis. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers engaged in the discovery and characterization of new molecules targeting this critical axis. Future work will likely focus on optimizing antagonist properties for improved pharmacokinetic profiles and clinical efficacy, potentially leading to new treatments for diseases driven by pathogenic monocyte and macrophage recruitment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Nexus of CCR2 Inhibition by Antagonist 4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core biological functions of C-C chemokine receptor type 2 (CCR2) inhibition by a specific small molecule, Antagonist 4, also known as Teijin compound 1. This document provides a comprehensive overview of the underlying signaling pathways, quantitative measures of inhibition, and detailed experimental protocols relevant to the study of this antagonist.
Introduction to CCR2 and its Role in Disease
C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation. Its primary ligand is the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1). The CCL2-CCR2 signaling axis is implicated in the pathogenesis of a wide array of inflammatory and autoimmune diseases, as well as in cancer by promoting tumor growth and metastasis. Consequently, antagonizing CCR2 has emerged as a promising therapeutic strategy.
Antagonist 4: A Potent and Specific CCR2 Inhibitor
Antagonist 4 (Teijin compound 1) is a potent and specific antagonist of CCR2. It effectively blocks the binding of CCL2 to CCR2, thereby inhibiting the downstream signaling cascades that lead to monocyte and macrophage recruitment.
Quantitative Analysis of Antagonist 4 Activity
The inhibitory potency of Antagonist 4 has been characterized in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Receptor Binding | Human CCR2b | IC50 | 180 | [1][2] |
| Chemotaxis | MCP-1-induced | IC50 | 24 | [1][2] |
IC50: The half maximal inhibitory concentration.
Signaling Pathways Modulated by Antagonist 4
The binding of CCL2 to CCR2 activates several downstream signaling pathways that are crucial for cell migration, survival, and proliferation. Antagonist 4, by blocking this initial interaction, effectively inhibits these cascades.
Key Signaling Pathways Affected by CCR2 Inhibition:
-
Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is central to cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) Pathway: Involved in a wide range of cellular processes including proliferation, differentiation, and inflammation.
-
Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: Plays a critical role in immune responses and inflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of CCR2 and the inhibitory activity of Antagonist 4.
Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor.
Materials:
-
HEK293 cells stably expressing human CCR2b.
-
Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Radioligand: [125I]-CCL2 (PerkinElmer).
-
Non-specific binding control: High concentration of unlabeled CCL2.
-
Test Compound: Antagonist 4.
-
96-well filter plates (Millipore).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-CCR2b cells.
-
In a 96-well plate, add 50 µL of cell membrane suspension (10-20 µg protein/well) to each well.
-
Add 25 µL of Antagonist 4 at various concentrations. For total binding, add 25 µL of binding buffer. For non-specific binding, add 25 µL of a high concentration of unlabeled CCL2.
-
Add 25 µL of [125I]-CCL2 (final concentration ~0.1 nM).
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Harvest the membranes by vacuum filtration onto the filter plates.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (Binding Buffer without BSA).
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for Antagonist 4.
Monocyte Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of monocytes towards a chemoattractant.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: Antagonist 4.
-
24-well transwell plates with 5 µm pore size inserts (Corning).
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Culture THP-1 cells or isolate primary monocytes from peripheral blood.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in Chemotaxis Buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of Antagonist 4 for 30 minutes at 37°C.
-
Add 600 µL of Chemotaxis Buffer containing CCL2 (e.g., 10 ng/mL) to the lower chamber of the transwell plate. For the negative control, add buffer without CCL2.
-
Add 100 µL of the cell suspension (containing Antagonist 4 or vehicle) to the upper insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the insert.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Antagonist 4 and determine the IC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration upon receptor activation, a key event in GPCR signaling.
Materials:
-
HEK293 cells stably expressing human CCR2b.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Chemoattractant: Recombinant human CCL2 (MCP-1).
-
Test Compound: Antagonist 4.
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Seed HEK293-CCR2b cells into 96-well plates and grow to confluence.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer.
-
Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells twice with Assay Buffer.
-
Add 100 µL of Assay Buffer containing various concentrations of Antagonist 4 to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add a solution of CCL2 to all wells to stimulate the cells.
-
Immediately begin kinetic fluorescence readings for 2-5 minutes.
-
The increase in fluorescence intensity corresponds to the intracellular calcium mobilization.
-
Analyze the data to determine the inhibitory effect of Antagonist 4 on CCL2-induced calcium flux and calculate the EC50 value.
Conclusion
Antagonist 4 demonstrates potent and specific inhibition of the CCR2 receptor, effectively blocking the downstream signaling pathways that drive inflammatory cell recruitment. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand and therapeutically target the CCL2-CCR2 axis in various disease contexts. The methodologies outlined herein can be adapted to evaluate other CCR2 antagonists and to further explore the intricate biology of this important chemokine receptor.
References
Preclinical Profile of CCR2 Antagonist 4 (Teijin Compound 1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on CCR2 antagonist 4, also known as Teijin compound 1. This small molecule inhibitor of the C-C chemokine receptor type 2 (CCR2) has been investigated for its potential therapeutic applications in inflammatory diseases and oncology. This document summarizes key in vitro and in vivo findings, details relevant experimental methodologies, and illustrates the underlying signaling pathways.
Core Data Summary
The following tables provide a structured summary of the quantitative data available for this compound.
Table 1: In Vitro Activity of this compound [1]
| Assay Type | Target/Stimulus | Parameter | Value (nM) |
| Receptor Binding | CCR2b | IC50 | 180 |
| Chemotaxis | MCP-1-induced | IC50 | 24 |
Table 2: In Vivo Studies with this compound
| Disease Model | Animal Model | Key Finding | Quantitative Data |
| Atherosclerosis | ApoE-deficient mice | Reduced monocyte/macrophage adhesion and infiltration into the aorta | Not publicly available[1] |
| Non-Small Cell Lung Cancer | A549 human lung adenocarcinoma cells (in vitro) | Inhibition of CCL2-mediated cell viability, motility, and invasion | Dose-dependent reversal of CCL2-induced proliferation; 58% inhibition of migration and 30% inhibition of invasion at 10 nM[2] |
Mechanism of Action
This compound is a potent and specific inhibitor of the CCR2b receptor.[1] By binding to CCR2, it blocks the interaction of the receptor with its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This inhibition prevents the downstream signaling cascades that lead to the recruitment of monocytes and macrophages to sites of inflammation and tumorigenesis. The binding of this compound is thought to involve key residues such as Ile263, Thr292, and Glu291 within the transmembrane domains of the receptor.[1]
Signaling Pathways
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This compound blocks these pathways at the receptor level. The following diagram illustrates the general CCR2 signaling pathway and the point of intervention for an antagonist.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies, the following sections outline the likely procedures for key experiments.
CCR2 Receptor Binding Assay
This assay is designed to determine the affinity of the antagonist for the CCR2 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CCR2b receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2) and varying concentrations of this compound.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The reaction mixtures are rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.
MCP-1-Induced Chemotaxis Assay
This functional assay assesses the ability of the antagonist to block the migration of CCR2-expressing cells towards an MCP-1 gradient.
References
CCR2 Antagonist 4 (Teijin Compound 1): A Technical Guide for Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of CCR2 antagonist 4, also known as Teijin compound 1, a potent and specific inhibitor of the C-C chemokine receptor type 2 (CCR2). This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation in inflammatory disease models, and visualizes the critical signaling pathways and experimental workflows.
Introduction
The C-C chemokine ligand 2 (CCL2)/CCR2 signaling axis is a critical pathway in the pathogenesis of numerous inflammatory and fibrotic diseases. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemokine that, upon binding to its receptor CCR2, orchestrates the migration of monocytes and other immune cells to sites of inflammation. This influx of inflammatory cells is a hallmark of conditions such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis. Consequently, antagonizing the CCR2 receptor presents a promising therapeutic strategy to mitigate the inflammatory cascade in these diseases. This compound is a small molecule inhibitor designed to specifically block the interaction between CCL2 and CCR2, thereby impeding downstream inflammatory processes.
Mechanism of Action
This compound functions as a competitive inhibitor of the CCR2 receptor. By binding to CCR2, it prevents the endogenous ligand CCL2 from docking and initiating the intracellular signaling cascade. This blockade effectively inhibits the chemotaxis of CCR2-expressing cells, primarily monocytes and macrophages, to inflammatory foci. The downstream effects include a reduction in the accumulation of inflammatory cells at the site of injury or disease, leading to a dampening of the inflammatory response.
Quantitative Data Summary
The following tables summarize the key in vitro potency and efficacy data for this compound (Teijin compound 1).
| Parameter | Species | Assay | Value (IC50) | Reference |
| CCR2b Binding Affinity | Human | Radioligand Binding Assay | 180 nM | [1] |
| MCP-1 (CCL2)-induced Chemotaxis Inhibition | Human | Monocyte Chemotaxis Assay | 24 nM | [1] |
Table 1: In Vitro Potency of this compound
Signaling Pathway and Mechanism of Action
The following diagram illustrates the CCL2/CCR2 signaling pathway and the mechanism of action of this compound.
Caption: CCR2 Signaling and Antagonist Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.
CCL2-Induced Monocyte Chemotaxis Assay (Boyden Chamber Assay)
This in vitro assay is fundamental for assessing the ability of this compound to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Recombinant human CCL2 (MCP-1)
-
This compound (Teijin compound 1)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pores)
-
Assay medium: RPMI 1640 with 0.1% BSA
-
Calcein-AM or other suitable cell stain
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate primary human monocytes from PBMCs or culture THP-1 cells. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay medium. The final DMSO concentration should be below 0.1%.
-
Assay Setup:
-
Add assay medium containing various concentrations of recombinant human CCL2 (e.g., 10 ng/mL) to the lower wells of the Boyden chamber.
-
In the upper chamber, add the monocyte cell suspension. For antagonist testing, pre-incubate the cells with different concentrations of this compound for 30 minutes at 37°C before adding them to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with Calcein-AM.
-
Quantify the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Mice
This in vivo model is widely used to study the pathophysiology of rheumatoid arthritis and to evaluate the efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Calipers for paw thickness measurement
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle on a prophylactic (e.g., day 0 or day 21) or therapeutic (after onset of clinical signs) schedule.
-
Administer the compound daily via oral gavage at a predetermined dose (e.g., 10-30 mg/kg).
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis starting from day 21.
-
Score the clinical signs of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every other day.
-
-
Histological Analysis: At the end of the study, sacrifice the mice and collect the paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness, and histological parameters between the this compound-treated group and the vehicle-treated group.
Atherosclerosis Model in ApoE-Deficient Mice
This model is used to investigate the role of inflammation in the development of atherosclerosis and to test the efficacy of potential therapeutics.
Materials:
-
Apolipoprotein E (ApoE)-deficient mice
-
High-fat diet (Western diet)
-
This compound
-
Vehicle for administration
-
Oil Red O stain
Procedure:
-
Induction of Atherosclerosis:
-
At 6-8 weeks of age, place ApoE-deficient mice on a high-fat diet for 12-16 weeks to induce the development of atherosclerotic plaques.
-
-
Treatment:
-
Administer this compound or vehicle to the mice daily via oral gavage or by incorporating it into the diet for the duration of the high-fat diet feeding or for a specified treatment period.
-
-
Analysis of Atherosclerotic Lesions:
-
At the end of the study, sacrifice the mice and perfuse with saline followed by formalin.
-
Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.
-
For analysis of the aortic root, embed the heart in OCT, and prepare serial cryosections. Stain the sections with Oil Red O and quantify the lesion area.
-
-
Immunohistochemistry: Perform immunohistochemical staining on aortic root sections to analyze the cellular composition of the plaques, such as macrophage content (e.g., using an anti-Mac-2 antibody).
-
Data Analysis: Compare the plaque area and macrophage content between the this compound-treated group and the vehicle-treated group.
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows for the evaluation of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Caption: Therapeutic Rationale for this compound.
Conclusion
This compound (Teijin compound 1) is a valuable research tool for investigating the role of the CCL2/CCR2 axis in inflammatory diseases. Its high potency and specificity make it a suitable candidate for preclinical studies aimed at validating CCR2 as a therapeutic target. The experimental protocols outlined in this guide provide a framework for researchers to effectively evaluate the in vitro and in vivo efficacy of this and other CCR2 antagonists. Further research into the clinical application of CCR2 antagonists is warranted to translate the promising preclinical findings into novel therapies for a range of debilitating inflammatory conditions.
References
The Therapeutic Potential of CCR2 Antagonist 4: A Technical Guide
An In-depth Examination of a Potent C-C Chemokine Receptor 2 Antagonist for Drug Development Professionals
This technical guide provides a comprehensive overview of CCR2 antagonist 4, also known as Teijin compound 1, a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the CCL2-CCR2 signaling axis in various disease states. We will delve into the mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The C-C chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key mediators in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] This signaling pathway is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as in cancer progression and metastasis.[1][3] Consequently, the development of small molecule antagonists targeting CCR2 has been an area of intense research. This compound (Teijin compound 1) has emerged as a potent and specific inhibitor of this pathway, demonstrating significant potential in preclinical models.
Mechanism of Action
This compound functions by binding to the CCR2b isoform, thereby preventing the binding of its natural ligand, CCL2.[4] This blockade inhibits the downstream signaling cascade that leads to monocyte and macrophage chemotaxis, thus reducing the infiltration of these inflammatory cells into tissues. The interaction of this compound with the receptor is highly specific, with key binding interactions identified with residues such as Ile263, Thr292, Glu291, and His121 within the transmembrane domains of CCR2.
Quantitative Data
The following table summarizes the key in vitro efficacy data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 for CCR2b Binding | 180 nM | Recombinant CCR2b | |
| IC50 for MCP-1-induced Chemotaxis | 24 nM | Human Monocytes |
Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. This process is crucial for the cellular responses mediated by this axis. Below is a diagram illustrating the major signaling pathways activated downstream of CCR2.
Figure 1: Simplified CCR2 Signaling Pathway. This diagram illustrates the activation of downstream signaling cascades upon CCL2 binding to CCR2 and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
CCR2b Radioligand Binding Assay (Adapted from standard protocols)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the CCR2b receptor.
Materials:
-
HEK293 cells stably expressing human CCR2b
-
[125I]-CCL2 (radioligand)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.5 M NaCl, pH 7.4)
-
This compound (test compound)
-
Non-labeled CCL2 (for determining non-specific binding)
-
96-well filter plates (e.g., Millipore)
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-CCR2b cells.
-
In a 96-well filter plate, add 50 µL of binding buffer containing increasing concentrations of this compound.
-
Add 50 µL of [125I]-CCL2 at a final concentration near its Kd.
-
Add 100 µL of the cell membrane preparation (typically 5-10 µg of protein per well).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of non-labeled CCL2 instead of the test compound.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the antagonist and determine the IC50 value using non-linear regression analysis.
MCP-1-induced Chemotaxis Assay (Adapted from standard protocols)
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human monocytes.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.1% BSA).
-
Recombinant human MCP-1 (CCL2).
-
This compound.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).
-
Fluorescent cell dye (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Culture THP-1 cells or isolate human monocytes from peripheral blood.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in chemotaxis medium at a concentration of 1 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the chemotaxis plate, add chemotaxis medium containing MCP-1 at a concentration that induces optimal chemotaxis (e.g., 10-50 ng/mL). For the negative control, add medium without MCP-1.
-
Place the Transwell insert into the lower chamber.
-
Add 100 µL of the cell suspension (containing the antagonist or vehicle) to the upper chamber of the insert.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a CCR2 antagonist.
Figure 2: General Experimental Workflow. This flowchart depicts the typical progression of preclinical evaluation for a CCR2 antagonist, from initial in vitro characterization to in vivo efficacy studies.
Therapeutic Applications and Future Directions
The potent inhibition of the CCL2-CCR2 axis by this compound suggests its therapeutic potential in a variety of diseases. Preclinical studies have indicated its utility in conditions characterized by monocytic infiltration, such as atherosclerosis. In a study using ApoE-deficient mice, a model for atherosclerosis, liposomes carrying a CCR2 antagonist were shown to reduce the adhesion and infiltration of monocytes and macrophages into the aorta.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to evaluate its efficacy and safety in a broader range of disease models. Clinical trials will be the ultimate determinant of its therapeutic value in human diseases.
Conclusion
This compound (Teijin compound 1) is a potent and specific inhibitor of the CCR2b receptor, effectively blocking CCL2-mediated chemotaxis. Its strong preclinical profile makes it a promising candidate for further development as a therapeutic agent for inflammatory diseases, autoimmune disorders, and cancer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this and other CCR2 antagonists.
References
Methodological & Application
Teijin compound 1 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teijin compound 1, also known as CCR2 antagonist 4, is a potent and specific antagonist of the C-C chemokine receptor type 2b (CCR2b).[1][2] It effectively inhibits the binding of the chemokine ligand CCL2 (monocyte chemoattractant protein-1 or MCP-1), a key mediator in the migration of monocytes and macrophages to sites of inflammation.[1] This compound has demonstrated significant potential in preclinical research for its ability to reduce sarcoma cell transendothelial migration and metastasis. With an IC50 of 180 nM for CCR2b and an EC50 of 24 nM for the inhibition of MCP-1-induced chemotaxis, Teijin compound 1 is a valuable tool for studying the role of the CCL2-CCR2 axis in various pathological processes, including inflammation, cancer, and atherosclerosis.[1][2]
Physicochemical Properties and Solubility
Proper handling and solubilization of Teijin compound 1 are critical for obtaining reliable and reproducible experimental results. The following table summarizes its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 1313730-14-1 | |
| Molecular Weight | 476.32 g/mol | N/A |
| Chemical Formula | C₂₁H₂₁ClF₃N₃O₂·HCl | N/A |
| Appearance | White to off-white powder | N/A |
| Purity | ≥98% | N/A |
| Solubility in Water | Up to 10 mM | N/A |
| Solubility in DMSO | Up to 100 mM | N/A |
Storage: Teijin compound 1 should be stored at -20°C. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.
Mechanism of Action: CCR2b Signaling Pathway
Teijin compound 1 functions as a competitive antagonist at the CCR2b receptor, a G-protein coupled receptor (GPCR). The binding of the natural ligand, CCL2, to CCR2b initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins. This, in turn, triggers a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT pathways. These signaling events are crucial for orchestrating cellular responses such as chemotaxis, proliferation, and survival. By blocking the binding of CCL2, Teijin compound 1 effectively inhibits the activation of these downstream pathways, thereby preventing the migration of CCR2-expressing cells.
Caption: CCR2b signaling pathway and the inhibitory action of Teijin compound 1.
Experimental Protocols
The following are detailed protocols for common in vitro and in vivo experiments using Teijin compound 1. These should be adapted based on the specific cell types and experimental conditions.
In Vitro Cell Migration (Transwell) Assay
This protocol describes a method to assess the inhibitory effect of Teijin compound 1 on the migration of CCR2-expressing cells towards a chemoattractant.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes, primary mesenchymal stem cells)
-
Teijin compound 1 (CAS: 1313730-14-1)
-
Transwell inserts with 5 µm pores
-
24-well plates
-
Serum-free cell culture medium
-
Chemoattractant (e.g., recombinant human CCL2/MCP-1)
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Cell Preparation: Culture CCR2-expressing cells to 70-80% confluency. The day before the assay, replace the culture medium with serum-free medium and incubate for 18-24 hours.
-
Compound Preparation: Prepare a stock solution of Teijin compound 1 in DMSO. Further dilute the stock solution in serum-free medium to the desired final concentrations (e.g., a working concentration of 500 nM has been previously reported).
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL CCL2) to the lower chamber of the 24-well plate.
-
In the upper chamber (transwell insert), add 100 µL of the cell suspension (typically 1 x 10⁵ to 2.5 x 10⁵ cells) in serum-free medium.
-
Add the desired concentration of Teijin compound 1 or vehicle control (DMSO) to the upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Quantification of Migration:
-
Carefully remove the transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Caption: Workflow for an in vitro transwell cell migration assay.
In Vivo Experimental Protocol
This protocol provides a general guideline for preparing and administering Teijin compound 1 for in vivo studies in mice. Specific dosages and administration routes will need to be optimized for the particular animal model and research question.
Materials:
-
Teijin compound 1 (CAS: 1313730-14-1)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile syringes and needles
Preparation of Dosing Solution: A previously reported formulation for in vivo administration is as follows: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolve the required amount of Teijin compound 1 in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add the saline to reach the final desired volume and concentration.
-
The solution should be prepared fresh on the day of the experiment. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
Administration: The route of administration (e.g., intravenous, intraperitoneal, oral) and the dosing schedule will depend on the specific experimental design. For example, in a mouse model of metastasis, a dose of 52 µg of Teijin compound 1 encapsulated in liposomes has been administered intravenously.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from the relevant institutional animal care and use committee.
Concluding Remarks
Teijin compound 1 is a powerful research tool for investigating the biological roles of the CCL2-CCR2 signaling axis. The protocols and information provided in these application notes are intended to serve as a guide for researchers. It is essential to optimize experimental conditions for each specific application to ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for CCR2 Antagonist 4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in a variety of chronic inflammatory diseases and cancer, making it a significant target for therapeutic intervention.[2][3] CCR2 antagonists are a class of small molecules designed to block the interaction between CCR2 and CCL2, thereby inhibiting the recruitment of inflammatory cells.[1]
This document provides detailed application notes and protocols for the use of CCR2 antagonist 4, also known as Teijin compound 1, in cell culture experiments.[4] this compound is a potent and specific inhibitor of CCR2b. These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as immunology, oncology, and inflammatory diseases.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CCR2b binding) | 180 nM | Not specified | |
| IC50 (MCP-1-induced chemotaxis) | 24 nM | Not specified | |
| Effective Concentration (Inhibition of cell proliferation) | 0-20 nM | A549 (human non-small cell lung cancer) | |
| Effective Concentration (Inhibition of cell migration) | 10 nM | A549 (human non-small cell lung cancer) | |
| Effective Concentration (Inhibition of cell invasion) | 10 nM | A549 (human non-small cell lung cancer) |
Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), activates multiple downstream signaling pathways. These pathways, including PI3K/Akt, MAPK, and JAK/STAT, are crucial for cell survival, proliferation, migration, and cytokine production.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound.
Cell Viability/Proliferation Assay (WST-1 Assay)
This protocol is adapted from a study on A549 non-small cell lung cancer cells.
Objective: To determine the effect of this compound on cell viability and proliferation in the presence of CCL2.
Materials:
-
CCR2-expressing cells (e.g., A549)
-
Complete culture medium (e.g., RPMI 1640 with 10% FCS)
-
Serum-free or low-serum medium (e.g., RPMI 1640 with 1% FCS)
-
Recombinant human CCL2 (rhCCL2)
-
This compound (CAS 445479-97-0)
-
WST-1 reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well plate with 100 µL of complete culture medium. Incubate at 37°C and 5% CO2 for 48 hours.
-
Serum Starvation: After 48 hours, replace the medium with 100 µL of serum-free or low-serum medium and incubate for 12 hours.
-
Antagonist Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the antagonist to the desired final concentrations (e.g., 0, 5, 10, 20 nM) in the low-serum medium. Add the antagonist solution to the respective wells and incubate for 30 minutes to 2 hours.
-
CCL2 Stimulation: Prepare a solution of rhCCL2 in low-serum medium at the desired concentration (e.g., 50 ng/mL). Add the CCL2 solution to the wells (except for the negative control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
Cell Migration Assay (Transwell Assay)
This protocol is based on a method used for A549 cells.
Objective: To assess the effect of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Complete culture medium
-
Recombinant human CCL2
-
This compound
-
Cotton swabs
-
Fixing and staining solutions (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Antagonist Treatment: Incubate the cell suspension with the desired concentration of this compound (e.g., 10 nM) or vehicle control for 2 hours.
-
Assay Setup: Add 600 µL of complete culture medium containing a chemoattractant concentration of CCL2 (e.g., 50 ng/mL) to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-24 hours at 37°C and 5% CO2.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol, and then stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Cell Invasion Assay (Matrigel Invasion Assay)
This protocol is a modification of the migration assay to assess invasive potential.
Objective: To evaluate the effect of this compound on the ability of cells to invade through a basement membrane matrix.
Materials:
-
All materials for the Transwell Migration Assay
-
Matrigel basement membrane matrix
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Follow steps 1 through 8 of the Cell Migration Assay protocol. The incubation time for the invasion assay may need to be extended (e.g., 24-48 hours) to allow for matrix degradation and cell invasion.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in cell culture.
Caption: General experimental workflow for in vitro studies using this compound.
Conclusion
These application notes and protocols provide a framework for investigating the in vitro effects of this compound. The provided quantitative data, signaling pathway diagram, and detailed experimental procedures are intended to facilitate the design and execution of robust and reproducible cell culture experiments. Researchers should optimize these protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols for CCR2 Antagonist Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration routes for various C-C chemokine receptor 2 (CCR2) antagonists in preclinical animal studies. Detailed protocols for common administration methods and data summaries are included to facilitate experimental design and execution.
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and fibrotic diseases, as well as in cancer progression. Consequently, the development of CCR2 antagonists is an active area of research. Preclinical evaluation of these antagonists in animal models is a critical step in the drug development process. The choice of administration route, vehicle, dosage, and frequency can significantly impact the experimental outcome. This document provides detailed information and protocols for the in vivo administration of commonly studied CCR2 antagonists.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of downstream signaling events. This activation leads to monocyte and macrophage chemotaxis, differentiation, and effector functions. The major signaling pathways activated by the CCL2-CCR2 axis include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/p38 pathway, and the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway.
Data Presentation: Administration of Common CCR2 Antagonists in Animal Studies
The following tables summarize the administration routes, dosages, and frequencies of several widely studied CCR2 antagonists in various animal models.
Table 1: Administration of RS102895 and RS504393
| Compound | Animal Model | Administration Route | Dosage | Frequency | Vehicle |
| RS102895 | Mouse | Intraperitoneal (IP) | 5 mg/kg | Once daily or every 6 hours | Not specified in all studies, but likely saline or a similar aqueous vehicle. |
| RS504393 | Mouse, Rat | Intrathecal (IT) | Varies by study | Repeated administration | Not specified in all studies, but likely artificial cerebrospinal fluid. |
| Mouse | Oral (PO) | 2 mg/kg | Twice daily | Carboxymethyl cellulose-sodium (CMC-Na) solution. |
Table 2: Administration of INCB3344 and PF-04634817
| Compound | Animal Model | Administration Route | Dosage | Frequency | Vehicle |
| INCB3344 | Mouse, Rat | Oral (PO) | 30 mg/kg/day | Once daily | 10% DMSO in 0.9% saline (for IP)[1]; for oral, likely a suspension in a vehicle like methylcellulose. |
| Mouse | Intraperitoneal (IP) | 30 mg/kg/day | Once daily | 10% DMSO in 0.9% saline.[1] | |
| PF-04634817 | Mouse | Oral (PO, diet admix) | 30 mg/kg/day | Ad libitum in diet | Formulated in standard chow. |
Table 3: Administration of TAK-779, Propagermanium, and Teijin Compound 1 (TC1)
| Compound | Animal Model | Administration Route | Dosage | Frequency | Vehicle |
| TAK-779 | Mouse | Subcutaneous (SC) | 100-150 µ g/mouse | Once daily | 5% mannitol solution.[2] |
| Propagermanium | Mouse, Rat | Oral (PO) | 0.005% of diet or 50 mg/kg/day | Ad libitum in diet or once daily | Formulated in diet or administered orally, likely in an aqueous vehicle for gavage. |
| Teijin Compound 1 (TC1) | Mouse | Intravenous (IV) - Liposomal | 20 µg/ml (in vitro) | Not applicable | Encapsulated in VCAM-1 targeted liposomes. |
Experimental Workflow for a Typical In Vivo Study
The following diagram illustrates a general workflow for an in vivo study involving the administration of a CCR2 antagonist.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection of a CCR2 Antagonist in Mice
This protocol provides a general guideline for the IP administration of a CCR2 antagonist. It should be adapted based on the specific compound's solubility and the experimental design.
Materials:
-
CCR2 antagonist (e.g., RS102895, INCB3344)
-
Vehicle (e.g., sterile 0.9% saline, 10% DMSO in saline, 0.5% methylcellulose)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the CCR2 antagonist based on the desired dose and the number and average weight of the mice.
-
If the compound is not readily soluble in an aqueous vehicle, first dissolve it in a minimal amount of a suitable solvent (e.g., DMSO).
-
Bring the solution to the final volume with the chosen vehicle (e.g., sterile saline) to achieve the desired final concentration of the antagonist and the solvent (typically ≤10% for DMSO).
-
Vortex or sonicate to ensure a homogenous solution or suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume. The typical injection volume should not exceed 10 mL/kg.
-
Restrain the mouse by gently scruffing the neck and back to expose the abdomen.
-
Tilt the mouse slightly with its head pointing downwards to move the abdominal organs away from the injection site.
-
Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the dosing solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (PO) Administration of a CCR2 Antagonist in Rodents
This protocol describes the administration of a CCR2 antagonist directly into the stomach via oral gavage. This method ensures accurate dosing.
Materials:
-
CCR2 antagonist (e.g., INCB3344, PF-04634817, Propagermanium)
-
Vehicle (e.g., water, 0.5% methylcellulose, corn oil)
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
Calculate the required amount of the CCR2 antagonist.
-
Prepare a homogenous solution or a fine suspension of the antagonist in the chosen vehicle. For suspensions, ensure consistent mixing before each administration.
-
-
Animal Handling and Gavage:
-
Weigh the animal to determine the correct administration volume. The gavage volume should generally not exceed 10 mL/kg for mice and 5 mL/kg for rats.
-
Properly restrain the animal to immobilize the head and straighten the neck and back.
-
Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.
-
Once the needle is at the predetermined depth, administer the solution/suspension slowly.
-
Remove the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress.
-
Protocol 3: Subcutaneous (SC) Injection of a CCR2 Antagonist in Mice
This protocol outlines the procedure for subcutaneous administration, which allows for slower absorption compared to IP injection.
Materials:
-
CCR2 antagonist (e.g., TAK-779)
-
Vehicle (e.g., 5% mannitol solution)[2]
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile solution of the CCR2 antagonist in the appropriate vehicle. Ensure the compound is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the required injection volume.
-
Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the back.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the solution.
-
Return the mouse to its cage and observe for any local or systemic reactions.
-
Conclusion
The successful in vivo evaluation of CCR2 antagonists relies on the appropriate selection and execution of the administration protocol. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers. It is imperative to adhere to institutional animal care and use committee (IACUC) guidelines and to optimize protocols based on the specific characteristics of the antagonist and the experimental model. Careful consideration of the administration route, dosage, frequency, and vehicle will contribute to the generation of reliable and reproducible preclinical data.
References
- 1. Effect of PF-04634817, an Oral CCR2/5 Chemokine Receptor Antagonist, on Albuminuria in Adults with Overt Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemotaxis Assay Using a CCR2 Antagonist
These application notes provide a detailed protocol for conducting a chemotaxis assay to evaluate the efficacy of a C-C chemokine receptor 2 (CCR2) antagonist, referred to here as Antagonist 4. This guide is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and inflammation research.
Introduction
Chemotaxis, the directed migration of cells in response to a chemical gradient, is a fundamental process in inflammation, immune surveillance, and cancer metastasis. The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), is a potent chemoattractant for monocytes, macrophages, T lymphocytes, and some tumor cells, primarily through its interaction with the G protein-coupled receptor CCR2.[1][2] The CCL2/CCR2 signaling axis is implicated in the pathogenesis of various inflammatory diseases and cancers, making it a key target for therapeutic intervention.[2][3] This protocol details the use of a transwell or Boyden chamber assay to assess the inhibitory activity of a specific CCR2 antagonist, Antagonist 4, on CCL2-induced cell migration.
Quantitative Data Summary
The following table summarizes the inhibitory activity of CCR2 Antagonist 4 on CCL2-induced chemotaxis. This data is critical for determining the appropriate concentration range for experimental use.
| Antagonist | Target | Assay Type | Cell Type | Chemoattractant | IC50 Value | Reference |
| This compound (Teijin compound 1) | CCR2b | Chemotaxis | Not Specified | MCP-1 (CCL2) | 24 nM | [4] |
| This compound (Teijin compound 1) | CCR2b | Binding | Not Specified | Not Applicable | 180 nM |
Experimental Protocols
This section provides a detailed methodology for a chemotaxis assay using a Boyden chamber or transwell inserts.
Materials and Reagents
-
Cells: A cell line expressing CCR2 (e.g., human monocytic cell line THP-1, or a cancer cell line like A549).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in serum-free media.
-
Recombinant Human CCL2 (MCP-1): Reconstitute and dilute in serum-free media to the desired concentration (e.g., 10-100 ng/mL).
-
Transwell Inserts: Use inserts with a pore size appropriate for the cell type (e.g., 5 µm for monocytes).
-
24-well Companion Plates
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with fetal bovine serum (FBS) for routine culture.
-
Serum-Free Medium: For the assay itself to avoid interference from serum chemoattractants.
-
Staining Solution: DAPI, Crystal Violet, or a fluorescent dye for cell quantification.
-
Fixation Solution: 4% paraformaldehyde or methanol.
-
Permeabilization Solution (optional, for intracellular staining): 0.1% Triton X-100.
-
Cotton Swabs
-
Microplate Reader or Fluorescence Microscope
Step-by-Step Protocol
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a medium containing a low percentage of FBS (e.g., 0.5-1%) or no FBS for 12-24 hours. This increases the cells' responsiveness to the chemoattractant.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Pre-treatment:
-
In a separate tube, incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (CCL2) to the lower wells of the 24-well plate. Include a negative control well with serum-free medium only.
-
Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient for cell migration to occur. This time can range from 4 to 24 hours and should be optimized for the specific cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the top surface of the membrane. Be careful not to puncture the membrane.
-
Fix the migrated cells on the bottom surface of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells. For Crystal Violet, incubate for 10-15 minutes, then wash thoroughly with water. For fluorescent stains like DAPI, follow the manufacturer's protocol.
-
Allow the inserts to air dry completely.
-
Quantify the migrated cells by either:
-
Microscopy: Count the number of stained cells in several random fields of view under a microscope and calculate the average.
-
Elution and Absorbance Reading: If using Crystal Violet, elute the stain from the cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance using a microplate reader.
-
-
Data Analysis
-
Calculate the percentage of migration inhibition for each antagonist concentration relative to the vehicle control (cells migrated towards CCL2 without antagonist).
-
Plot the percentage of inhibition against the log of the antagonist concentration.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the CCL2-induced cell migration.
Visualizations
CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2 initiates a cascade of intracellular signaling events that ultimately lead to cell migration. This G protein-coupled receptor activates pathways such as PI3K/Akt and MAPK, which are crucial for cytoskeletal rearrangement and cell motility.
Caption: CCR2 signaling pathway leading to chemotaxis.
Experimental Workflow
The following diagram illustrates the key steps of the chemotaxis assay protocol.
Caption: Experimental workflow for the chemotaxis assay.
Mechanism of Action
This diagram illustrates how this compound inhibits CCL2-mediated chemotaxis.
Caption: Inhibition of chemotaxis by this compound.
References
- 1. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Measuring CCR2b Antagonism with a Calcium Flux Assay Using Teijin Compound 1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a calcium flux assay to characterize the antagonistic activity of Teijin Compound 1 on the C-C chemokine receptor 2b (CCR2b). The assay measures the inhibition of monocyte chemoattractant protein-1 (MCP-1) induced intracellular calcium mobilization in a human monocytic cell line. This application note includes a detailed experimental protocol, data presentation, and diagrams of the signaling pathway and experimental workflow.
Introduction
Teijin Compound 1 is a potent and selective antagonist of the CCR2b receptor, a key mediator of monocytic cell chemotaxis. CCR2 and its ligand, MCP-1 (also known as CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation in various pathological conditions. As a G protein-coupled receptor (GPCR), CCR2b activation by MCP-1 initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca2+]i). This calcium flux is a critical downstream event in the signaling pathway leading to cellular responses such as chemotaxis.[1]
Calcium flux assays are widely used in drug discovery to screen for and characterize compounds that modulate GPCR activity.[2] These assays are fluorescence-based and utilize calcium-sensitive dyes that exhibit a change in fluorescence intensity upon binding to free calcium. By measuring the fluorescence changes, it is possible to quantify the extent of receptor activation or inhibition.
This application note details a robust and reliable method to assess the inhibitory potential of Teijin Compound 1 on MCP-1-induced calcium flux in a human monocytic cell line (e.g., THP-1) using a fluorescent calcium indicator.
Signaling Pathway
The binding of MCP-1 to the CCR2b receptor triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein. The Gα subunit of the G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be measured by calcium-sensitive dyes. Teijin Compound 1, as a CCR2b antagonist, blocks the initial binding of MCP-1, thereby inhibiting the entire downstream signaling cascade.
Experimental Protocol
This protocol describes a no-wash, fluorescence-based calcium flux assay using a 96-well microplate format, suitable for automated plate readers.
Materials and Reagents
-
Cells: Human monocytic cell line (e.g., THP-1)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium Indicator Dye: Fluo-8 AM or similar calcium-sensitive dye
-
Dye Loading Solution: Assay buffer containing Fluo-8 AM and Pluronic F-127 (to aid dye solubilization)
-
Test Compound: Teijin Compound 1 (CAS: 1313730-14-1)
-
Agonist: Recombinant Human MCP-1/CCL2
-
Positive Control: Ionomycin
-
Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer)
-
Instrumentation: Fluorescence microplate reader with automated injection capabilities
Experimental Workflow
Detailed Procedure
-
Cell Culture and Seeding:
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day of the assay, harvest cells and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in assay buffer and adjust the cell density to 2 x 10^6 cells/mL.
-
Seed 50 µL of the cell suspension into each well of a black, clear-bottom 96-well microplate.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. A typical final concentration for Fluo-8 AM is 4 µM with 0.04% Pluronic F-127.
-
Add 50 µL of the dye loading solution to each well containing cells.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Prepare a serial dilution of Teijin Compound 1 in assay buffer. The final concentrations should typically range from 1 nM to 10 µM.
-
Add 25 µL of the diluted Teijin Compound 1 or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Set the fluorescence microplate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
Using the plate reader's injector, add 25 µL of MCP-1 solution to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).
-
Immediately after injection, continue to record the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the calcium flux kinetics.
-
-
Controls:
-
Positive Control: Add a calcium ionophore like Ionomycin to a set of wells to determine the maximum calcium influx.
-
Negative Control: Use cells treated with vehicle instead of Teijin Compound 1 to measure the uninhibited MCP-1 response.
-
Data Presentation and Analysis
The change in fluorescence intensity over time reflects the intracellular calcium concentration. Data can be analyzed by measuring the peak fluorescence intensity or the area under the curve (AUC) for each well. The inhibitory effect of Teijin Compound 1 is calculated as a percentage of the response observed with the agonist alone.
Table 1: Hypothetical Inhibition of MCP-1 Induced Calcium Flux by Teijin Compound 1
| Teijin Compound 1 (nM) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | 5500 | 0% |
| 1 | 5225 | 5% |
| 10 | 4400 | 20% |
| 50 | 2750 | 50% |
| 100 | 1650 | 70% |
| 500 | 825 | 85% |
| 1000 | 550 | 90% |
| 10000 | 550 | 90% |
Data Analysis:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Signal_Compound - Signal_Baseline) / (Signal_Agonist - Signal_Baseline)] * 100
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the agonist response, can be determined by plotting the percent inhibition against the logarithm of the Teijin Compound 1 concentration and fitting the data to a four-parameter logistic equation. Based on published data for CCR2b antagonism (IC50 = 180 nM), a similar value would be expected in this assay.
Conclusion
The calcium flux assay is a powerful and direct method to functionally assess the antagonistic properties of compounds targeting GPCRs like CCR2b. The protocol described herein provides a robust framework for characterizing the inhibitory activity of Teijin Compound 1 on MCP-1 induced calcium mobilization. This assay is amenable to high-throughput screening and can be a valuable tool in the preclinical development of CCR2b antagonists.
References
Application of CCR2 Antagonists in Animal Models of Diabetic Nephropathy: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of C-C chemokine receptor type 2 (CCR2) antagonists in animal models of diabetic nephropathy. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of CCR2 inhibition in this disease context.
Introduction and Rationale
Diabetic nephropathy is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. A growing body of evidence suggests that inflammation plays a crucial role in the pathogenesis of diabetic nephropathy. The chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are key mediators of monocyte and macrophage recruitment to sites of inflammation. In the context of diabetic nephropathy, hyperglycemia and other metabolic abnormalities stimulate the production of CCL2 in the kidneys. This leads to the infiltration of CCR2-expressing monocytes and macrophages, which contribute to renal injury through the production of pro-inflammatory cytokines, reactive oxygen species, and profibrotic factors.
Blockade of the CCL2/CCR2 signaling pathway with specific antagonists has emerged as a promising therapeutic strategy to mitigate inflammation and slow the progression of diabetic nephropathy. Preclinical studies in various animal models have demonstrated that CCR2 antagonists can reduce albuminuria, preserve renal function, and ameliorate histological changes associated with diabetic kidney disease.[1][2][3][4][5]
CCR2 Antagonists in Preclinical Studies
Several CCR2 antagonists have been investigated in animal models of diabetic nephropathy. The following table summarizes key information about some of these compounds.
| CCR2 Antagonist | Animal Model | Key Findings | Reference |
| RS102895 | db/db mice (Type 2) | Reduced urinary albumin excretion, attenuated mesangial expansion, improved podocyte injury, and lowered blood glucose levels. | |
| INCB3344 | Streptozotocin (STZ)-induced diabetic mice (Type 1) | Decreased albuminuria and serum creatinine, improved mesangial proliferation, and reduced macrophage infiltration and pro-inflammatory cytokine production. | |
| CCX140-B | Human CCR2 knockin mice with diet-induced obesity or db/db background (Type 2) | Decreased albuminuria, reduced glomerular hypertrophy, increased podocyte density, and improved glycemic control. | |
| PF-04634817 | eNOS-deficient mice with STZ-induced diabetes (Type 1 with hypertension) | Inhibited kidney inflammation, glomerulosclerosis, and renal function impairment. Provided added benefit when combined with an ACE inhibitor. | |
| RS504393 | db/db mice (Type 2) | Improved insulin resistance, reduced urinary albumin excretion, suppressed profibrotic and proinflammatory cytokine synthesis, and improved renal lipid metabolism. |
Signaling Pathway and Mechanism of Action
The therapeutic effect of CCR2 antagonists in diabetic nephropathy is primarily attributed to the inhibition of monocyte and macrophage infiltration into the kidney. The following diagram illustrates the proposed signaling pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocyte/macrophage chemokine receptor CCR2 mediates diabetic renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCR2 Antagonist 4 in Monocyte Migration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CCR2 antagonist 4 (also known as Teijin compound 1), a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2), for studying monocyte migration. This document includes detailed protocols for in vitro and in vivo assays, quantitative data on the antagonist's efficacy, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Monocyte migration is a critical process in the inflammatory response, contributing to both host defense and the pathogenesis of numerous inflammatory diseases, cardiovascular conditions, and cancer. The chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) and its primary receptor, CCR2, are key regulators of the recruitment of monocytes from the bone marrow to sites of inflammation.[1][2] this compound is a small molecule that effectively blocks the CCL2-CCR2 signaling axis, making it a valuable tool for investigating the role of monocyte migration in various physiological and pathological processes.[3][4]
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.
| Parameter | Value | Species/Cell Type | Reference |
| IC50 for CCR2b | 180 nM | Not specified | |
| IC50 for MCP-1-induced chemotaxis | 24 nM | Not specified |
Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to monocyte chemotaxis. This process involves the activation of heterotrimeric G proteins, leading to downstream signaling through pathways such as PI3K/Akt and MAPK, ultimately resulting in cytoskeletal rearrangements and directed cell movement. This compound competitively binds to CCR2, preventing CCL2-mediated signaling and subsequent monocyte migration.
Caption: CCR2 signaling pathway and mechanism of action of this compound.
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a classic method to assess the ability of this compound to inhibit CCL2-induced monocyte migration.
Materials:
-
Monocytic cells (e.g., human primary monocytes, THP-1, or RAW 264.7 cells)
-
This compound (Teijin compound 1)
-
Recombinant human or mouse CCL2 (MCP-1)
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik or crystal violet)
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture monocytic cells to 80-90% confluency.
-
Harvest cells and resuspend in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate cells with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of culture medium containing a chemoattractant concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the chemotaxis chamber.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber (insert).
-
Include a negative control with no CCL2 in the lower chamber and a positive control with CCL2 but no antagonist.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, remove the upper chamber.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with a suitable staining solution.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by eluting the stain and measuring absorbance.
-
Caption: Workflow for the in vitro monocyte chemotaxis assay.
In Vitro Transendothelial Monocyte Migration Assay
This protocol assesses the ability of monocytes to migrate across an endothelial cell layer, mimicking a key step in inflammation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Monocytic cells (e.g., THP-1)
-
Transwell inserts (5 or 8 µm pore size)
-
Fibronectin
-
Endothelial cell growth medium (EGM-2)
-
This compound
-
Recombinant human CCL2
-
Fluorescent microscope or live-cell imaging system
Protocol:
-
Endothelial Monolayer Preparation:
-
Coat Transwell inserts with fibronectin (5 µg/mL) for 1 hour at room temperature.
-
Seed HUVECs onto the coated inserts at a density to form a confluent monolayer within 24-48 hours. Culture in EGM-2.
-
Confirm monolayer integrity by microscopy or measuring transendothelial electrical resistance (TEER).
-
-
Monocyte Preparation:
-
Culture and harvest monocytic cells as described in the chemotaxis assay protocol.
-
Label monocytes with a fluorescent dye (e.g., Calcein-AM) for visualization, if not using a fluorescent reporter cell line.
-
Pre-incubate monocytes with this compound or vehicle for 30 minutes at 37°C.
-
-
Migration Assay:
-
Replace the medium in the lower chamber of the Transwell plate with medium containing CCL2 (10-100 ng/mL).
-
Add the pre-incubated monocyte suspension to the upper chamber containing the HUVEC monolayer.
-
Incubate for 2-6 hours at 37°C.
-
-
Quantification:
-
Quantify the number of migrated monocytes in the lower chamber using a plate reader (for fluorescently labeled cells) or by flow cytometry.
-
Alternatively, visualize and count migrated cells using fluorescence microscopy.
-
In Vivo Monocyte Migration Model (Peritonitis Model)
This protocol outlines a common in vivo model to study the effect of this compound on monocyte recruitment to an inflammatory site.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound (Teijin compound 1)
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Thioglycollate broth (4%)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-Ly6C)
-
Flow cytometer
Protocol:
-
Antagonist Administration:
-
Prepare this compound in a suitable vehicle for oral gavage or intraperitoneal injection.
-
Administer the antagonist or vehicle to mice at a predetermined dose and time point before inducing inflammation.
-
-
Induction of Peritonitis:
-
Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse to induce monocyte recruitment.
-
-
Cell Harvest:
-
At a specific time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice.
-
Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.
-
-
Flow Cytometry Analysis:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against monocyte markers (e.g., CD45, CD11b, Ly6C).
-
Analyze the cell populations by flow cytometry to quantify the number of recruited monocytes (typically identified as CD45+, CD11b+, Ly6Chi).
-
Caption: Workflow for the in vivo peritonitis model.
Logical Relationship of CCR2 Antagonism in Monocyte Migration
The use of this compound in these experimental models is based on a clear logical framework.
Caption: Logical framework of this compound action.
Conclusion
This compound is a powerful tool for elucidating the role of the CCL2-CCR2 axis in monocyte migration. The protocols provided here offer a starting point for researchers to design and execute robust in vitro and in vivo experiments. Careful optimization of experimental conditions, including antagonist concentration and timing of administration, is crucial for obtaining meaningful and reproducible results. These studies will contribute to a deeper understanding of inflammatory processes and may aid in the development of novel therapeutic strategies for a wide range of diseases.
References
- 1. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following CCR2 Antagonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression. Consequently, CCR2 has emerged as a significant therapeutic target, with several small molecule antagonists under development. Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of CCR2 antagonists by enabling the precise quantification and phenotyping of immune cell populations in response to treatment.
These application notes provide detailed protocols and guidance for the use of flow cytometry to analyze the effects of CCR2 antagonist treatment on key immune cell populations, particularly monocytes and macrophages.
Data Presentation: Efficacy of CCR2 Antagonists
The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the impact of CCR2 antagonists on circulating and tissue-infiltrating immune cells as measured by flow cytometry.
Table 1: Effect of CCR2 Antagonist RS-504393 on Cardiac Macrophage Infiltration in a Mouse Model of Pressure Overload
| Treatment Group | CCR2+ Macrophages (cells/mg tissue) | CCR2- Macrophages (cells/mg tissue) |
| Sham + Vehicle | 10.5 ± 2.1 | 25.8 ± 3.4 |
| TAC + Vehicle | 45.2 ± 8.7 | 28.1 ± 4.0 |
| TAC + RS-504393 | 15.3 ± 3.9* | 26.5 ± 3.8 |
*p < 0.05 compared to TAC + Vehicle. Data are presented as mean ± SEM. TAC (Transverse Aortic Constriction) was used to induce pressure overload.[1]
Table 2: Effect of CCR2 Antagonist INCB3344 on Kidney Macrophage Subsets in a Mouse Model of Diabetic Nephropathy
| Treatment Group | Bone Marrow-Derived Macrophages (BM-Mφ; % of CD45+ cells) | Tissue-Resident Macrophages (Res-Mφ; % of CD45+ cells) |
| db/m + Vehicle | 2.5 ± 0.3 | 4.8 ± 0.5 |
| db/db + Vehicle | 6.8 ± 0.7 | 5.1 ± 0.6 |
| db/db + INCB3344 | 3.1 ± 0.4* | 4.9 ± 0.5 |
*p < 0.05 compared to db/db + Vehicle. Data are presented as mean ± SEM.[2][3]
Table 3: Effect of CCR2 Antagonist CCX872 on Circulating Monocyte Subsets in Pancreatic Cancer Patients
| Cell Population | Baseline (cells/μL) | Post-Treatment (cells/μL) | Percent Reduction |
| Total Monocytes | Data not available | Data not available | Reduced |
| Inflammatory Monocytes | Data not available | Data not available | Reduced |
| Monocytic Myeloid-Derived Suppressor Cells | Data not available | Data not available | Reduced |
A clinical trial of CCX872 in combination with FOLFIRINOX for locally advanced or metastatic pancreatic cancer reported a reduction in circulating monocytes, inflammatory monocytes, and monocytic myeloid-derived suppressor cells following treatment.[4][5] While specific mean values were not provided in the abstract, the overall trend indicates a systemic effect of the CCR2 antagonist on these cell populations.
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular signaling events that ultimately lead to monocyte and macrophage migration, survival, and effector functions. CCR2 antagonists block these downstream effects by preventing the initial ligand-receptor interaction.
Caption: CCR2 signaling cascade and point of antagonist inhibition.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps for analyzing the effects of a CCR2 antagonist on immune cell populations using flow cytometry.
Caption: General workflow for flow cytometry analysis post-CCR2 antagonist treatment.
Experimental Protocols
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs) after In Vitro CCR2 Antagonist Treatment
Materials:
-
Human whole blood or isolated PBMCs
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
CCR2 antagonist (e.g., RS-504393, INCB3344, CCX872)
-
DMSO (vehicle control)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking solution
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD45
-
Anti-Human CD14
-
Anti-Human CD16
-
Anti-Human CCR2 (CD192)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
-
FACS tubes
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Plate cells in a multi-well plate.
-
Add the CCR2 antagonist at desired concentrations (e.g., 10 nM - 1 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest antagonist concentration.
-
Incubate for the desired time period (e.g., 2-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Block Fc receptors for 10-15 minutes at 4°C.
-
Add the antibody cocktail (anti-CD45, anti-CD14, anti-CD16, anti-CCR2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on viable, single cells, and then on the CD45+ leukocyte population.
-
Within the CD45+ gate, identify monocyte subsets based on CD14 and CD16 expression:
-
Classical monocytes: CD14++CD16-
-
Intermediate monocytes: CD14++CD16+
-
Non-classical monocytes: CD14+CD16++
-
-
Quantify the percentage of CCR2+ cells within each monocyte subset.
-
Protocol 2: Analysis of Tissue-Infiltrating Macrophages from a Mouse Model
Materials:
-
Mouse tissue (e.g., heart, kidney, tumor)
-
Collagenase/Dispase or other appropriate tissue digestion enzymes
-
DNase I
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainer
-
Flow Cytometry Staining Buffer
-
Fc Receptor Blocking solution (anti-mouse CD16/CD32)
-
Fluorochrome-conjugated antibodies:
-
Anti-Mouse CD45
-
Anti-Mouse CD11b
-
Anti-Mouse F4/80
-
Anti-Mouse Ly6C
-
Anti-Mouse CCR2 (CD192)
-
Viability dye
-
-
FACS tubes
Procedure:
-
Single-Cell Suspension Preparation:
-
Perfuse the mouse with PBS to remove circulating blood from the tissue of interest.
-
Excise the tissue and mince it into small pieces.
-
Digest the tissue with an appropriate enzyme cocktail (e.g., collagenase/dispase and DNase I) at 37°C with agitation.
-
Neutralize the enzyme activity with media containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using RBC Lysis Buffer.
-
Wash the cells and resuspend in Flow Cytometry Staining Buffer.
-
-
Cell Staining:
-
Perform a cell count and viability assessment.
-
Stain with a viability dye.
-
Block Fc receptors with anti-mouse CD16/CD32 for 10-15 minutes at 4°C.
-
Add the antibody cocktail (anti-CD45, anti-CD11b, anti-F4/80, anti-Ly6C, anti-CCR2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells for acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on viable, single cells.
-
Identify hematopoietic cells using CD45.
-
Within the CD45+ gate, identify myeloid cells using CD11b.
-
Further delineate macrophage populations using F4/80.
-
Characterize infiltrating inflammatory monocytes/macrophages based on Ly6C and CCR2 expression. For example, infiltrating macrophages can be identified as CD45+CD11b+F4/80+Ly6ChiCCR2+.
-
Quantify the percentage and absolute number of different macrophage subsets in the tissue.
-
Conclusion
Flow cytometry is a powerful and essential technique for evaluating the in vitro and in vivo effects of CCR2 antagonists. The protocols and information provided in these application notes offer a framework for researchers to design and execute robust experiments to assess the impact of these therapeutic agents on monocyte and macrophage biology. Careful optimization of antibody panels and gating strategies is crucial for obtaining accurate and reproducible results. The quantitative data generated from such studies are vital for understanding the mechanism of action of CCR2 antagonists and for their continued development as treatments for a range of diseases.
References
- 1. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of a CCR2 antagonist on macrophages and Toll-like receptor 9 expression in a mouse model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Immunohistochemistry Staining for C-C Motif Chemokine Receptor 2 (CCR2) in Treated Tissues
Introduction
C-C Motif Chemokine Receptor 2 (CCR2) is a G protein-coupled receptor that plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1), and the CCL2/CCR2 signaling axis is pivotal in the pathogenesis of various inflammatory diseases, fibrotic conditions, and cancer.[2][3] In oncology, the recruitment of CCR2-expressing tumor-associated macrophages (TAMs) into the tumor microenvironment can promote tumor growth, angiogenesis, and immune evasion.[4] Consequently, CCR2 has emerged as a significant therapeutic target for drug development.
Immunohistochemistry (IHC) is an indispensable technique for visualizing the expression and localization of CCR2 within tissue samples, providing crucial insights into its role in disease pathology and response to therapeutic interventions.[5] Monitoring changes in CCR2 expression in tissues following treatment with CCR2 antagonists or other therapeutic agents allows researchers to assess target engagement, pharmacodynamic effects, and potential mechanisms of action or resistance.
Challenges in Staining Treated Tissues
Staining for CCR2 in tissues from treated subjects can present unique challenges:
-
Altered Antigen Expression: Therapeutic agents may downregulate or modulate the expression of CCR2, potentially leading to weaker staining signals compared to untreated controls.
-
Changes in Tissue Morphology: Treatment can induce changes in the tissue microenvironment, such as necrosis, fibrosis, or altered cellular composition, which can affect staining quality and interpretation.
-
Antibody Specificity: It is crucial to use a well-validated antibody to ensure specific detection of CCR2 and to avoid cross-reactivity, especially when expression levels are low.
-
Assay Reproducibility: Consistent and validated protocols are essential for comparing CCR2 expression across different treatment groups and time points.
These application notes and the accompanying protocols provide a comprehensive framework for performing reliable and reproducible IHC staining for CCR2 in preclinical and clinical tissue samples.
CCR2 Signaling Pathway
The binding of ligands such as CCL2 to the CCR2 receptor initiates a cascade of downstream signaling events. These pathways, including JAK/STAT, PI3K/Akt, and MAPK, regulate key cellular processes like cell survival, proliferation, migration, and cytokine production.
General Immunohistochemistry Workflow
The following diagram outlines the principal steps for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Protocol for CCR2 Staining in FFPE Tissues
This protocol is a general guideline synthesized from multiple sources. Optimization, particularly for the primary antibody dilution and antigen retrieval conditions, is essential for specific tissues and antibodies.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer (pH 6.0) is commonly used.
-
Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05% Tween-20 (PBST/TBST).
-
Peroxidase Block: 3% Hydrogen Peroxide in methanol or water.
-
Blocking Solution: 1-10% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS.
-
Primary Antibody: Validated anti-CCR2 antibody (e.g., Rabbit Polyclonal or Monoclonal).
-
Detection System: HRP polymer-conjugated secondary antibody (anti-rabbit).
-
Chromogen Substrate: DAB (3,3'-Diaminobenzidine) kit.
-
Counterstain: Mayer's Hematoxylin.
-
Mounting Medium: Permanent, xylene-based mounting medium.
2. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.
-
Immerse slides in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse slides in 95% ethanol: 1 change for 5 minutes.
-
Immerse slides in 70% ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in deionized water for 5 minutes.
3. Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER)
-
Pre-heat a pressure cooker or water bath containing the Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the hot buffer and maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop in the same buffer for at least 20-30 minutes.
-
Rinse slides in deionized water, then in wash buffer.
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Protein Block: Apply the blocking solution and incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.
-
Primary Antibody: Gently tap off the blocking solution (do not rinse) and apply the anti-CCR2 primary antibody diluted in blocking solution. Incubate overnight at 4°C in a humidified chamber. (Note: Optimal dilution must be determined by titration).
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Detection: Apply the HRP-conjugated secondary antibody polymer and incubate for 30-60 minutes at room temperature.
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Chromogen: Prepare the DAB substrate solution according to the manufacturer's instructions. Apply to sections and monitor for color development (typically 1-5 minutes). Positive staining will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.
5. Counterstaining and Mounting
-
Counterstain: Immerse slides in Mayer's Hematoxylin for 30-60 seconds.
-
Rinse gently in running tap water until the water runs clear.
-
Bluing: Dip slides briefly in a mild alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water to "blue" the hematoxylin.
-
Dehydration: Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear with xylene (2 changes for 5 minutes each).
-
Mounting: Apply a coverslip using a permanent mounting medium.
Quantitative Data Presentation
Analysis of CCR2 staining can be semi-quantitative (e.g., H-score) or quantitative (e.g., percentage of positive cells, staining intensity). Digital pathology and image analysis software are often employed for objective quantification. Below are example tables summarizing potential data from studies involving therapeutic agents.
Table 1: CCR2 Expression in Tumor Microenvironment (TME) Post-Treatment Data are hypothetical and for illustrative purposes.
| Treatment Group | N | CCR2+ Macrophages/mm² (Mean ± SD) | % CCR2+ Tumor Cells (Mean ± SD) |
| Vehicle Control | 10 | 152 ± 25 | 5 ± 2 |
| CCR2 Inhibitor (10 mg/kg) | 10 | 45 ± 11 | 4 ± 1 |
| Chemotherapy Agent X | 10 | 180 ± 31 | 15 ± 5** |
| Combination Therapy | 10 | 61 ± 14 | 12 ± 4** |
| * p < 0.01 vs. Vehicle; ** p < 0.05 vs. Vehicle |
Table 2: H-Score Analysis of CCR2 Staining in Fibrotic Liver Tissue The H-score is calculated as: Σ (Percentage of cells at each intensity level × Intensity score). Intensity is scored from 0 (no staining) to 3 (strong staining). H-score ranges from 0 to 300.
| Treatment Group | N | Staining Intensity Distribution (%) | H-Score (Mean ± SD) |
| 0 | 1+ | ||
| Sham Control | 8 | 80 | 15 |
| Disease Model + Vehicle | 8 | 20 | 30 |
| Disease Model + Drug Y | 8 | 55 | 25 |
| * p < 0.01 vs. Disease Model + Vehicle |
Troubleshooting Common IHC Issues
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize HIER method (time, temperature, pH of buffer). |
| Primary antibody concentration too low. | Perform antibody titration to find the optimal concentration. | |
| Tissues were allowed to dry out. | Ensure slides remain hydrated throughout the entire staining process. | |
| Incompatible primary/secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. | |
| High Background | Insufficient blocking. | Increase incubation time or concentration of the blocking serum. |
| Primary antibody concentration too high. | Decrease the primary antibody concentration. | |
| Incomplete deparaffinization. | Use fresh xylene and ensure adequate time for deparaffinization. | |
| Endogenous peroxidase activity not quenched. | Ensure the hydrogen peroxide block is fresh and applied correctly. | |
| Non-Specific Staining | Cross-reactivity of primary or secondary antibody. | Use a more specific (e.g., monoclonal) or cross-adsorbed antibody. Run a negative control without the primary antibody. |
| Hydrophobic interactions. | Use a high-quality blocking buffer containing serum and/or BSA. | |
| Wrinkles or folds in the tissue section. | Ensure tissue sections are flat on the slide to prevent trapping of reagents. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CCL2-CCR2 axis recruits tumor associated macrophages to induce immune evasion through PD-1 signaling in esophageal carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisionformedicine.com [precisionformedicine.com]
Troubleshooting & Optimization
Technical Support Center: CCR2 Antagonist 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR2 antagonist 4, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of the free base form of this compound in DMSO is approximately 50 mg/mL, which corresponds to 113.67 mM.[1][2][3][4][5] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.
Q2: My this compound is not dissolving in DMSO even at concentrations below the reported solubility limit. What could be the issue?
A2: Several factors could be contributing to this issue:
-
DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air over time, which can reduce its effectiveness as a solvent for hydrophobic compounds. Always use anhydrous, high-purity DMSO from a freshly opened bottle.
-
Compound Form: Ensure you are using the free base form of the antagonist, as the reported 50 mg/mL solubility applies to this form. The hydrochloride salt form has different solubility characteristics, with better aqueous solubility.
-
Temperature: Dissolution may be slow at room temperature. Gentle warming can aid in solubilizing the compound.
-
Compound Purity: Impurities in the compound lot could affect its solubility.
Q3: Can I heat the DMSO solution to dissolve the this compound?
A3: Yes, gentle warming of the DMSO solution in a water bath at 37°C for 5-10 minutes can help dissolve the compound. Avoid excessive heat, as it may degrade the compound.
Q4: Is sonication recommended for dissolving this compound in DMSO?
A4: Yes, sonication in short bursts can be an effective method to break up any particulate matter and facilitate the dissolution of the compound in DMSO.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, some sensitive cell lines, especially primary cells, may require a final DMSO concentration of 0.1% or lower. It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
Troubleshooting Guides
Problem 1: this compound Precipitates Upon Dilution into Aqueous Buffer or Cell Culture Medium
Possible Cause: This is a common issue for hydrophobic compounds when transferred from a high-concentration organic stock solution to an aqueous environment. The compound's solubility limit in the final aqueous solution has been exceeded.
Troubleshooting Steps:
-
Optimize Dilution Method:
-
Stepwise Dilution: Instead of adding a small volume of the concentrated DMSO stock directly into a large volume of aqueous buffer, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Slow Addition: Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This can prevent localized high concentrations of the compound that can lead to precipitation.
-
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the this compound in your experiment.
-
Increase Final DMSO Concentration (with caution): If your experimental design allows, you can slightly increase the final percentage of DMSO in your assay. However, be mindful of the potential for solvent-induced toxicity and always include a vehicle control.
-
Use a Co-solvent or Surfactant: For particularly challenging solubility issues, consider the use of a biocompatible co-solvent or a non-ionic surfactant in your final assay medium.
-
Co-solvents: Pluronic® F-68 can sometimes help maintain the solubility of hydrophobic compounds.
-
Surfactants: A very low concentration (e.g., 0.01-0.1%) of Tween® 20 or Triton™ X-100 may help to keep the compound in solution. Compatibility with your specific assay must be verified.
-
Problem 2: Inconsistent or Lower-Than-Expected Potency in Biological Assays
Possible Cause: This could be due to incomplete dissolution of the compound in the stock solution or precipitation of the compound in the assay medium, leading to an inaccurate final concentration.
Troubleshooting Steps:
-
Visually Inspect Stock and Working Solutions: Before each experiment, carefully inspect your DMSO stock solution and the final working solutions for any signs of precipitation (e.g., cloudiness, crystals, or an oily film). If precipitation is observed, the solution should not be used.
-
Prepare Fresh Stock Solutions: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this can lead to compound precipitation over time. It is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C.
-
Perform a Solubility Test in Your Assay Medium: Before conducting a large-scale experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C).
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Solubility in DMSO (Free Base) | ~50 mg/mL (113.67 mM) | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (general cell lines) | |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (sensitive/primary cells) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (free base)
-
Anhydrous, sterile DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
-
-
Procedure:
-
Accurately weigh the required amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for a few minutes or gently warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
-
-
Procedure:
-
Prepare a series of dilutions of your 10 mM stock solution in the cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (e.g., 0.5%).
-
Include a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Incubate the dilutions at 37°C for a period relevant to your planned experiment (e.g., 2, 6, or 24 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness or crystals).
-
For a more detailed examination, view the solutions under a microscope.
-
The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration under these specific conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified CCR2 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
How to dissolve Teijin compound 1 for in vivo studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and preparation of Teijin Compound 1 for in vivo studies. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing Teijin Compound 1 for in vivo experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon dilution with aqueous buffer. | The compound has low aqueous solubility and the final concentration of the organic co-solvent (like DMSO) is too low to maintain solubility. | 1. Optimize Co-solvent Concentration: Keep the final DMSO concentration as high as is tolerable for the in vivo model, typically not exceeding 10% for intraperitoneal (IP) injection and lower for intravenous (IV) injection. 2. Use a Surfactant: Incorporate a biocompatible surfactant such as Tween® 80 or Cremophor® EL to improve solubility and stability in aqueous solutions. 3. Consider an Alternative Vehicle: For oral administration, a lipid-based formulation or a suspension in a vehicle like methylcellulose may be more appropriate. |
| High variability in plasma concentrations between animals. | This can be due to inconsistent dissolution of the compound in the gastrointestinal tract for oral dosing, or precipitation at the injection site for parenteral routes. | 1. Particle Size Reduction: If preparing a suspension, micronization of the compound can increase the surface area for dissolution.[1] 2. Formulation Optimization: For oral dosing, consider self-emulsifying drug delivery systems (SEDDS) or solid dispersions to improve bioavailability.[1][2] 3. Ensure Homogeneity: For suspensions, ensure the formulation is uniformly mixed before dosing each animal. |
| Difficulty achieving the desired concentration for high-dose studies. | The intrinsic solubility of Teijin Compound 1 in common vehicles may be limiting. | 1. Combination of Solubilizers: A formulation with a combination of a co-solvent (e.g., PEG 400), a surfactant (e.g., Tween® 80), and an oil (for lipid-based formulations) may be necessary. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.[1] 3. Alternative Administration Route: If oral or IP administration is not feasible at high doses, consider if other routes are appropriate for the study's objective. |
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Teijin Compound 1?
A1: The solubility of Teijin Compound 1 (CAS 1313730-14-1) has been reported as follows:
| Solvent | Solubility |
| Water | 10 mM |
| DMSO | 100 mM |
This data is based on available information for Teijin Compound 1, a potent CCR2b antagonist.
Q2: Can I administer Teijin Compound 1 dissolved in 100% DMSO in vivo?
A2: It is generally not recommended to administer a compound in 100% DMSO for in vivo studies due to its potential toxicity. For parenteral administration, the DMSO concentration should be kept as low as possible, ideally below 10%.
Q3: What are some common vehicles for oral administration of poorly soluble compounds like Teijin Compound 1?
A3: For oral administration, several vehicle options can be considered to improve the solubility and absorption of poorly soluble compounds:
-
Aqueous Suspensions: A common approach is to suspend the compound in an aqueous vehicle containing a suspending agent like methylcellulose (0.5-1%) and a wetting agent such as Tween® 80 (0.1-0.5%).
-
Lipid-Based Formulations: These can enhance oral bioavailability by presenting the drug in a solubilized form. This can include solutions in oils (e.g., sesame oil, corn oil) or more complex formulations like self-emulsifying drug delivery systems (SEDDS).
-
Co-solvent Systems: Mixtures of water with co-solvents like polyethylene glycol (PEG) 300 or 400, and propylene glycol can be used.
Q4: How should I prepare a stock solution of Teijin Compound 1?
A4: A high-concentration stock solution should be prepared in a suitable organic solvent where the compound is highly soluble, such as DMSO. This stock can then be diluted into the final vehicle for administration. To prepare the stock solution:
-
Accurately weigh the desired amount of Teijin Compound 1.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mM).
-
If needed, gently warm the solution (not exceeding 40°C) or sonicate in a water bath to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Protocols
Below are detailed methodologies for preparing formulations of Teijin Compound 1 for in vivo studies.
Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for administering Teijin Compound 1 as a suspension.
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose in purified water.
-
Add 0.2% (v/v) Tween® 80 to the methylcellulose solution and mix thoroughly.
-
-
Prepare the Compound:
-
Calculate the required amount of Teijin Compound 1 for the desired dosing concentration and number of animals.
-
If starting from a solid, it is recommended to first wet the powder with a small amount of the vehicle to form a paste.
-
Alternatively, an appropriate volume of a concentrated DMSO stock solution can be used.
-
-
Formulate the Suspension:
-
Gradually add the vehicle to the compound paste or DMSO stock while continuously stirring or vortexing.
-
Ensure the final concentration of DMSO in the vehicle is below a toxic level (e.g., <5%).
-
Continuously stir the final suspension to maintain homogeneity before and during administration.
-
Protocol 2: Preparation of a Solubilized Formulation for Intraperitoneal (IP) Injection
This protocol aims to create a clear solution for parenteral administration.
-
Prepare the Vehicle:
-
A common vehicle for IP injection of poorly soluble compounds is a mixture of DMSO, PEG 400, and saline. A typical ratio is 10:40:50 (v/v/v) of DMSO:PEG 400:Saline.
-
-
Prepare the Compound:
-
Dissolve the required amount of Teijin Compound 1 in DMSO first.
-
-
Formulate the Solution:
-
Add the PEG 400 to the DMSO solution and mix well.
-
Slowly add the saline to the organic solvent mixture while vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to the formulation of Teijin Compound 1.
References
Technical Support Center: Optimizing CCR2 Antagonist 4 Dosage and Frequency
Welcome to the technical support center for CCR2 antagonist 4, also known as Teijin compound 1. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and specific CCR2 antagonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (Teijin compound 1) is a potent and specific small molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2] Its primary mechanism of action is to block the binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and other immune cells to sites of inflammation. By inhibiting this pathway, this compound can modulate inflammatory responses. The antagonist binds to key residues within the CCR2 receptor, including Trp98, His121, Ile263, and Thr292, thereby preventing the conformational changes required for receptor activation.
Q2: What are the key in vitro potency values for this compound?
A2: this compound has demonstrated potent inhibition of CCR2b with an IC50 of 180 nM. It also effectively inhibits MCP-1-induced chemotaxis with an IC50 of 24 nM.[1][2] Another closely related compound, CAS 445479-97-0, shows an IC50 of 5.1 nM for competing with MCP-1 binding to CCR2.[3]
Q3: What is a recommended starting dose and frequency for in vivo mouse studies?
A3: Based on available literature for the closely related compound CAS 445479-97-0, a dosage of 10 mg/kg administered intraperitoneally every 3 days has been used in mice. However, optimal dosage and frequency are highly dependent on the specific experimental model, the disease being studied, and the desired level of target engagement. It is recommended to perform a pilot study to determine the optimal dosing regimen for your specific application. For other CCR2 antagonists like RS102895, a multi-dose regimen of 5 mg/kg every 6 hours was found to be more effective than a single dose due to a short half-life. This highlights the importance of considering the pharmacokinetic properties of the specific antagonist.
Q4: How should I prepare this compound for in vivo administration?
A4: For in vivo experiments, this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then further diluted. A common vehicle composition for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Efficacy in In Vivo Model | Suboptimal Dosage or Frequency: The dose may be too low to achieve sufficient receptor occupancy, or the dosing frequency may be inadequate to maintain therapeutic concentrations, especially if the compound has a short half-life. | Perform a dose-response study to determine the optimal dose. Consider more frequent administration or the use of a sustained-release formulation. Pharmacokinetic analysis to determine the compound's half-life in your model system is highly recommended. |
| Poor Bioavailability: The route of administration may not be optimal, leading to low systemic exposure. | Consider alternative routes of administration (e.g., oral gavage, subcutaneous injection) and perform pharmacokinetic studies to assess bioavailability. | |
| Species-Specific Differences: The antagonist may have lower affinity for the rodent CCR2 receptor compared to the human receptor. | Verify the potency of the antagonist against the specific species' CCR2 you are using. If possible, select an antagonist with known high affinity for your animal model's receptor. | |
| Redundancy in Chemokine System: Other chemokines and receptors might be compensating for the blocked CCR2 pathway. | Investigate the role of other chemokine axes in your model. Combination therapy with antagonists for other relevant receptors may be necessary. | |
| Increased Plasma CCL2 Levels | Displacement and Blocked Clearance: The antagonist displaces CCL2 from the receptor, and by blocking CCR2-mediated internalization, it prevents its clearance from the circulation. This is a known phenomenon with CCR2 antagonists. | This is an expected pharmacodynamic effect and can be used as a marker of target engagement. Monitor both antagonist and CCL2 plasma levels. Be aware that the elevated CCL2 could potentially overcome the antagonist's effect if its concentration is not sufficiently high. |
| Inconsistent Results Between Experiments | Variable Drug Preparation: Incomplete dissolution or precipitation of the compound can lead to inconsistent dosing. | Ensure the compound is fully dissolved in the vehicle before each administration. Prepare fresh solutions for each experiment. |
| Biological Variability: Differences in animal age, weight, or health status can affect drug metabolism and response. | Standardize your animal cohorts as much as possible. Use a sufficient number of animals per group to account for biological variability. | |
| Off-Target Effects | Lack of Specificity: The antagonist may be interacting with other receptors. | While this compound is reported to be specific, it is good practice to test for off-target effects in relevant cellular assays if unexpected phenotypes are observed. |
Data Presentation
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Assay | Target | IC50 | Reference |
| This compound (Teijin compound 1) | CCR2b Binding | Human CCR2b | 180 nM | |
| MCP-1 Induced Chemotaxis | Human Monocytes | 24 nM | ||
| CAS 445479-97-0 | MCP-1 Binding Competition | Human CCR2 | 5.1 nM | |
| Chemotaxis Inhibition | Human PBMCs | 1 nM | ||
| Calcium Flux Inhibition | Human PBMCs | 18 nM |
Table 2: In Vivo Dosage of this compound and Other CCR2 Antagonists in Mice
| Compound | Dosage | Route of Administration | Frequency | Animal Model | Key Finding | Reference |
| CAS 445479-97-0 | 10 mg/kg | Intraperitoneal | Every 3 days | C57/B6 Mice | Attenuated wound-induced hair follicle regeneration | |
| RS102895 | 5 mg/kg | Intraperitoneal | Single Dose | Mice | Inadequate to block monocyte recruitment | |
| 5 mg/kg | Intraperitoneal | Every 6 hours | Mice | Effectively blocked monocyte migration | ||
| INCB3344 | 30 or 100 mg/kg | Oral Gavage | Single Dose | Mice | Dose-dependent plasma and brain concentrations |
Experimental Protocols
In Vitro Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit CCL2-induced cell migration.
Methodology:
-
Cell Culture: Culture a human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) in appropriate media.
-
Antagonist Pre-incubation: Resuspend the cells in serum-free media and pre-incubate with varying concentrations of this compound (e.g., 0-1000 nM) or vehicle control for 30 minutes at 37°C.
-
Chemotaxis Assay:
-
Use a transwell migration system (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size for monocytes).
-
Add serum-free media containing a specific concentration of recombinant human CCL2 (e.g., 50 ng/mL) to the lower chamber.
-
Add the pre-incubated cells to the upper chamber.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of migration for each antagonist concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Monocyte Recruitment Model
Objective: To assess the in vivo efficacy of this compound in blocking monocyte infiltration.
Methodology:
-
Animal Model: Use a suitable mouse model of inflammation, such as thioglycollate-induced peritonitis or a model relevant to your research area.
-
Antagonist Administration:
-
Prepare this compound in a suitable vehicle for in vivo use.
-
Administer the antagonist to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and frequency. A control group should receive the vehicle only.
-
-
Induction of Inflammation: Induce inflammation in the mice according to the established protocol (e.g., intraperitoneal injection of thioglycollate).
-
Sample Collection: At a specific time point after the inflammatory stimulus (e.g., 24-72 hours), euthanize the mice and collect the relevant samples (e.g., peritoneal lavage fluid, blood, or specific tissues).
-
Cell Analysis:
-
Perform cell counts on the collected samples.
-
Use flow cytometry to identify and quantify the population of monocytes/macrophages (e.g., using markers like CD11b, F4/80, Ly6C).
-
-
Data Analysis: Compare the number of recruited monocytes/macrophages between the antagonist-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
Mandatory Visualizations
Caption: CCR2 Signaling Pathway and Point of Inhibition by Antagonist 4.
Caption: Workflow for Optimizing this compound Dosage and Frequency.
References
CCR2 antagonist 4 off-target effects in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CCR2 Antagonist 4, also known as Teijin Compound 1. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target potencies of this compound?
A1: this compound is a potent antagonist of the C-C chemokine receptor type 2 (CCR2). Published data indicates an IC50 of 180 nM for binding to the CCR2b isoform and an IC50 of 24 nM for the inhibition of MCP-1 (CCL2)-induced chemotaxis.[1][2]
Q2: Is there a comprehensive off-target profile available for this compound?
A2: Currently, there is a lack of publicly available, comprehensive in vitro off-target screening data for this compound across a broad range of kinases, G-protein coupled receptors (GPCRs), and ion channels. While described as a "specific" CCR2 antagonist, quantitative data on its selectivity is limited.[1][3]
Q3: Has this compound been observed to have any cross-reactivity with other chemokine receptors?
Q4: What are the common off-target liabilities for small molecule CCR2 antagonists that I should be aware of?
A4: Generally, small molecule antagonists, including those targeting chemokine receptors, can have off-target effects on ion channels (such as hERG, which can have cardiotoxic implications) and cytochrome P450 (CYP) enzymes (which can lead to drug-drug interactions). Without specific data for this compound, it is advisable to consider these potential off-target interactions when designing and interpreting experiments.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular effect in your in vitro assay that is inconsistent with CCR2 inhibition.
Possible Cause: Off-target activity of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity:
-
Run a positive control experiment using a known CCR2-dependent assay, such as a chemotaxis assay with a cell line expressing CCR2 (e.g., THP-1) and CCL2 as the chemoattractant. This will verify the potency of your batch of this compound.
-
-
Use a Structurally Unrelated CCR2 Antagonist:
-
To determine if the observed phenotype is due to CCR2 inhibition or an off-target effect, test a structurally different CCR2 antagonist (e.g., INCB3344). If the phenotype is reproduced, it is more likely to be a result of on-target CCR2 inhibition.
-
-
Evaluate Potential Off-Targets:
-
If the phenotype persists only with this compound, consider common off-target classes. For example, if you observe changes in cell viability, a general cytotoxicity assay should be performed.
-
Issue 2: Inconsistent Results Between Different Cell Lines
The inhibitory effect of this compound is potent in one cell line but weak or absent in another, despite both putatively expressing CCR2.
Possible Cause:
-
Differences in CCR2 expression levels or signaling pathways between cell lines.
-
Off-target effects that are specific to one cell line.
Troubleshooting Steps:
-
Quantify CCR2 Expression:
-
Confirm and quantify the surface expression of CCR2 on both cell lines using flow cytometry or western blotting.
-
-
Assess Functional CCR2 Signaling:
-
Perform a functional assay (e.g., calcium flux or ERK phosphorylation assay) in response to CCL2 in both cell lines to confirm that the receptor is functionally coupled to downstream signaling pathways.
-
-
Consider Off-Target Engagement:
-
If CCR2 expression and function are comparable, the discrepancy might arise from an off-target effect that is more pronounced in one cell line due to its specific protein expression profile.
-
Quantitative Data Summary
As specific quantitative off-target data for this compound is not publicly available, the following table provides a template for how such data would be presented. Researchers are encouraged to perform their own selectivity profiling.
Table 1: On-Target Potency of this compound
| Parameter | Assay | Species | Value | Reference |
| IC50 | CCR2b Binding | Human | 180 nM | |
| IC50 | MCP-1-induced Chemotaxis | Human | 24 nM |
Table 2: Example Off-Target Selectivity Profile (Hypothetical Data for this compound)
| Target Class | Target | Assay Type | IC50 / % Inhibition @ [Conc.] |
| Chemokine Receptors | CCR1 | Radioligand Binding | > 10 µM |
| CCR3 | Radioligand Binding | > 10 µM | |
| CCR5 | Radioligand Binding | > 10 µM | |
| Ion Channels | hERG | Patch Clamp | > 30 µM |
| Cytochrome P450s | CYP2D6 | Enzyme Inhibition | > 10 µM |
| CYP3A4 | Enzyme Inhibition | > 10 µM |
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol is a standard method to assess the functional antagonism of CCR2.
-
Cell Preparation:
-
Use a monocytic cell line endogenously expressing CCR2 (e.g., THP-1) or a cell line stably transfected with human CCR2.
-
Wash the cells with a serum-free assay buffer (e.g., RPMI with 0.5% BSA) and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
-
Antagonist Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
Use a multi-well chemotaxis plate (e.g., a 96-well plate with a 5 µm pore size polycarbonate membrane).
-
Add CCL2 (chemoattractant) to the lower wells of the plate at a concentration that induces sub-maximal migration (e.g., 10 ng/mL).
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the cell suspension to the upper chamber of the chemotaxis plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, remove the upper chamber.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence, or by direct cell counting using a microscope or flow cytometer.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro chemotaxis assay to determine the IC50 of this compound.
Caption: Troubleshooting logic for determining if an unexpected phenotype is on-target or off-target.
References
Technical Support Center: Navigating CCR2 Antagonist Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with C-C chemokine receptor 2 (CCR2) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent IC50 values for my CCR2 antagonist across different experiments?
A1: Inconsistent IC50 values are a common challenge in CCR2 antagonist research and can arise from several factors:
-
Cellular Context: The potency of an antagonist can vary significantly between different cell lines (e.g., primary monocytes vs. engineered cell lines like HEK293 or CHO) due to differences in receptor expression levels, signaling machinery, and the presence of interacting proteins.[1][2]
-
Assay Conditions: Minor variations in experimental conditions can have a major impact on results. Factors such as agonist concentration, incubation time, and temperature can all influence the apparent potency of an antagonist.[3][4][5]
-
Antagonist Binding Kinetics: CCR2 antagonists can have different binding kinetics (association and dissociation rates). Antagonists with slow binding kinetics may require longer pre-incubation times to reach equilibrium, and shorter incubation times can lead to an underestimation of potency.
-
Ligand Competition: The concentration of the competing agonist (e.g., CCL2) used in the assay will directly impact the IC50 value of a competitive antagonist. Higher agonist concentrations will require higher antagonist concentrations to achieve 50% inhibition.
-
Data Analysis Methods: The mathematical model used to calculate the IC50 value from a dose-response curve can influence the result. It is crucial to use a consistent and appropriate non-linear regression model for all analyses.
Q2: My CCR2 antagonist shows high potency in human cell lines but is much less effective in rodent models. Why is this?
A2: This is a well-documented issue stemming from species-specific differences in the CCR2 receptor. The amino acid sequences of human and rodent CCR2 are not identical, particularly in the binding pockets for small molecule antagonists. This can lead to significant differences in binding affinity and, consequently, antagonist potency. It is essential to confirm the potency of your antagonist on the specific species' receptor you are using in your in vivo studies.
Q3: I've observed an unexpected increase in CCL2 levels in my cell culture supernatant after treating with a CCR2 antagonist. What could be the cause?
A3: This phenomenon is known as antagonist-induced CCL2 accumulation. CCR2 is involved in the clearance of its ligand, CCL2, from the extracellular environment through a process of internalization and degradation. When a CCR2 antagonist blocks this uptake mechanism, constitutively secreted CCL2 can accumulate in the culture medium, leading to elevated levels. This is an important consideration for in vivo studies as well, where it can impact the therapeutic efficacy of the antagonist.
Q4: How can I be sure that the effects I'm seeing are specific to CCR2 and not due to off-target activity?
A4: Off-target effects are a significant concern with small molecule inhibitors. Many CCR2 antagonists have been shown to have activity at other chemokine receptors, most notably CCR5, due to structural similarities in their binding pockets. Some have also been reported to interact with other GPCRs or ion channels. To confirm specificity, it is crucial to:
-
Test against a panel of related receptors: Screen your antagonist against other chemokine receptors (especially CCR1 and CCR5) and a broader panel of GPCRs.
-
Use multiple CCR2 antagonists with different chemical scaffolds: If different antagonists produce the same biological effect, it is more likely to be a true CCR2-mediated phenomenon.
-
Utilize cells lacking CCR2 expression: As a negative control, test your antagonist in a cell line that does not express CCR2 to ensure it does not elicit the same response.
Troubleshooting Guides
Chemotaxis Assays
Issue: High background migration in control wells (no chemoattractant).
| Possible Cause | Troubleshooting Step |
| Cell Health | Ensure cells are healthy and not overly confluent before harvesting. Use a consistent and gentle harvesting method to minimize cell stress. |
| Assay Medium | Use serum-free or low-serum medium for the assay, as serum can contain chemoattractants. |
| Chamber Issues | Check for leaks in the chemotaxis chamber. Ensure the membrane is properly seated. |
| Cell Stickiness | Pre-coat the membrane with a blocking agent like BSA to reduce non-specific cell adhesion. |
Issue: No or low migration towards the chemoattractant (CCL2).
| Possible Cause | Troubleshooting Step |
| CCR2 Expression | Confirm CCR2 expression on the cell surface of the cells being used via flow cytometry or western blot. |
| CCL2 Potency | Verify the activity of your CCL2 stock. Perform a dose-response curve to determine the optimal concentration for migration. |
| Cell Responsiveness | Ensure cells have not been over-manipulated and are in a responsive state. Serum starvation prior to the assay can sometimes improve responsiveness. |
| Incubation Time | Optimize the incubation time for migration. Too short a time may not allow for sufficient migration, while too long a time can lead to desensitization or random migration. |
Issue: Inconsistent inhibition by the CCR2 antagonist.
| Possible Cause | Troubleshooting Step |
| Antagonist Potency | Confirm the potency of your antagonist stock and perform a full dose-response curve. |
| Pre-incubation Time | Ensure an adequate pre-incubation time of the cells with the antagonist to allow for receptor binding, especially for antagonists with slow kinetics. |
| CCL2 Concentration | Use a consistent and appropriate concentration of CCL2 (typically EC50 to EC80) for stimulation. |
| Cell Density | Use a consistent cell number for each experiment, as variations in cell density can affect the results. |
Calcium Mobilization Assays
Issue: High background fluorescence or no response to agonist.
| Possible Cause | Troubleshooting Step |
| Dye Loading | Optimize the concentration of the calcium indicator dye and the loading time. Ensure cells are washed properly to remove excess extracellular dye. |
| Cell Health | Use healthy, viable cells. Dead or dying cells can have high basal calcium levels. |
| Agonist Potency | Verify the activity of your CCL2 stock and perform a dose-response curve to determine the optimal concentration for calcium flux. |
| Receptor Desensitization | Avoid prolonged exposure of cells to agonists before the assay. Serum starvation can help to reduce basal receptor activation. |
| Instrument Settings | Optimize the settings of your fluorescence plate reader (e.g., excitation/emission wavelengths, gain, and read interval). |
Issue: Variable IC50 values for the antagonist.
| Possible Cause | Troubleshooting Step |
| Agonist Concentration | Use a consistent CCL2 concentration (typically EC50 to EC80) for stimulation. Higher agonist concentrations will shift the IC50 of a competitive antagonist to the right. |
| Incubation Time | Standardize the pre-incubation time with the antagonist. |
| Cell Density | Ensure consistent cell seeding density across all wells. |
| Assay Buffer | Use a consistent assay buffer, as components like calcium concentration can affect the results. |
Receptor Binding Assays
Issue: High non-specific binding.
| Possible Cause | Troubleshooting Step |
| Radioligand Issues | Use a lower concentration of the radioligand. Ensure the radioligand is not degraded. |
| Filter Binding | Pre-soak filters in a blocking solution (e.g., polyethyleneimine) to reduce ligand binding to the filter. |
| Membrane Preparation | Use a lower concentration of membrane protein in the assay. Ensure membranes are properly washed to remove endogenous ligands. |
| Washing Steps | Increase the number and volume of wash steps with ice-cold buffer to more effectively remove unbound radioligand. |
Issue: Low specific binding.
| Possible Cause | Troubleshooting Step |
| Receptor Density | Use a cell line with higher CCR2 expression or increase the amount of membrane protein per well. |
| Radioligand Affinity | Use a radioligand with higher affinity for the receptor. |
| Incubation Time | Ensure the binding reaction has reached equilibrium. |
| Assay Conditions | Optimize the assay buffer composition (e.g., pH, ionic strength). |
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various CCR2 antagonists in different in vitro assays. Note the variability in IC50 values depending on the specific antagonist, assay type, and cell line used.
Table 1: CCR2 Antagonist Potency in Chemotaxis Assays
| Antagonist | Cell Type | CCL2 Concentration | IC50 (nM) | Reference |
| INCB3344 | Human Monocytes | 10 ng/mL | 3.8 | |
| CAS 445479-97-0 | A549 cells | 50 ng/mL | ~10 | |
| JNJ-27141491 | Human Monocytes | 10 ng/mL | 7 | |
| CCR2 Antagonist | RA Monocytes | 10 ng/mL | >1000 (no inhibition) |
Table 2: CCR2 Antagonist Potency in Calcium Mobilization Assays
| Antagonist | Cell Type | CCL2 Concentration | IC50 (nM) | Reference |
| JNJ-27141491 | hCCR2-CHO cells | EC80 | 11 | |
| INCB3344 | CCR2-expressing cells | Not specified | 5.1 | |
| Compound 22 | Monocytes (24h pre-incubation) | Not specified | 0.1 |
Table 3: CCR2 Antagonist Potency in Receptor Binding Assays
| Antagonist | Cell Type/Membrane | Radioligand | IC50 (nM) | Reference |
| JNJ-27141491 | Human Monocytes | 125I-MCP-1 | 400 | |
| INCB3284 | hCCR2-CHO cells | 125I-CCL2 | 3.2 | |
| Compound 22 | Monocytes | ³H-labeled 22 | 0.7 (KD) |
Experimental Protocols
Chemotaxis Assay (Boyden Chamber)
-
Cell Preparation:
-
Culture cells (e.g., human monocytes or a CCR2-expressing cell line) to 70-80% confluency.
-
Harvest cells gently using a non-enzymatic cell dissociation solution.
-
Wash cells with serum-free assay medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
If testing an antagonist, pre-incubate the cells with the desired concentrations of the antagonist for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Place a polycarbonate membrane (typically 5 µm pore size for monocytes) in a Boyden chamber apparatus.
-
Add the chemoattractant (CCL2) at various concentrations to the lower wells of the chamber. Include a negative control with assay medium only.
-
Add 100 µL of the cell suspension to the upper wells.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours (optimize for your cell type).
-
-
Analysis:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Plot the number of migrated cells against the chemoattractant concentration or antagonist concentration.
-
Calcium Mobilization Assay
-
Cell Preparation:
-
Seed CCR2-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
-
Antagonist Treatment:
-
Add the CCR2 antagonist at various concentrations to the appropriate wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the instrument to record fluorescence intensity over time.
-
Inject the agonist (CCL2) at a fixed concentration (e.g., EC80) into the wells.
-
Record the change in fluorescence, which indicates the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the response against the antagonist concentration to determine the IC50 value.
-
Receptor Binding Assay (Radioligand)
-
Membrane Preparation:
-
Harvest cells expressing CCR2 and homogenize them in a hypotonic buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions:
-
Total Binding: Membrane preparation + radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2).
-
Non-specific Binding: Membrane preparation + radiolabeled ligand + a high concentration of an unlabeled CCR2 ligand.
-
Competition Binding: Membrane preparation + radiolabeled ligand + varying concentrations of the test antagonist.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
For competition assays, plot the percentage of specific binding against the antagonist concentration to determine the Ki or IC50 value.
-
Visualizations
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonist inhibition curves and the measurement of dissociation constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Teijin Compound 1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Teijin Compound 1 in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Teijin Compound 1?
A1: Solid Teijin Compound 1 should be stored in a desiccated environment at +4°C.[1] It is crucial to minimize moisture exposure to maintain the compound's integrity.
Q2: What are the recommended solvents for preparing stock solutions of Teijin Compound 1?
A2: Teijin Compound 1 is soluble in DMSO up to 100 mM and in water up to 10 mM.[1] For most biological experiments, preparing a high-concentration stock solution in anhydrous, high-purity DMSO is recommended. This allows for minimal solvent volume when diluting to the final aqueous experimental concentration.
Q3: My Teijin Compound 1 precipitated out of the aqueous buffer after diluting from a DMSO stock. What should I do?
A3: Precipitation upon dilution into an aqueous buffer is a common challenge for many small molecules. Here are several troubleshooting steps:
-
Decrease the final concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize the dilution method: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, try a stepwise dilution or add the DMSO stock to a gently vortexing solution.
-
Adjust the pH of the buffer: The solubility of compounds can be pH-dependent. Experiment with different pH values to find the optimal range for Teijin Compound 1's solubility.
-
Use a co-solvent: In some cases, a small percentage of a biocompatible co-solvent may be necessary to maintain solubility in the final aqueous solution. However, always verify the compatibility of any co-solvent with your experimental system.
Q4: How should I store my stock solutions of Teijin Compound 1?
A4: Stock solutions, especially in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw an aliquot completely and bring it to room temperature.
Q5: I suspect my Teijin Compound 1 solution is degrading. How can I confirm this?
A5: The most reliable way to assess the stability of your compound in solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). By analyzing your solution at different time points and comparing the peak area of the parent compound, you can quantify its degradation over time. The appearance of new peaks can indicate the formation of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity.
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare a fresh working solution from a new aliquot of the DMSO stock and compare its performance to the older solution. Assess the stability of the compound in your experimental buffer over the time course of your experiment using HPLC analysis. |
| Precipitation in Assay | Visually inspect your assay plate or tube for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation in the FAQs. Determine the kinetic solubility of the compound in your specific assay medium. |
| Incorrect Solution Concentration | Verify the initial weighing of the compound and the dilution calculations. If possible, confirm the concentration of the stock solution using a calibrated analytical method. |
Issue 2: Visible changes in the solution (e.g., color change, cloudiness).
| Potential Cause | Recommended Action |
| Precipitation | This is often due to exceeding the compound's solubility limit. Refer to the troubleshooting steps for precipitation in the FAQs. |
| Chemical Instability | The compound may be degrading due to factors like pH, temperature, or light exposure. Prepare fresh solutions and protect them from light. Conduct a formal stability study to understand the degradation kinetics. |
| Contamination | Ensure all solvents and buffers are of high purity and are properly filtered. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a 10 mM Stock Solution of Teijin Compound 1 in DMSO
Materials:
-
Teijin Compound 1 (M.Wt: 476.32 g/mol )[1]
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Appropriate vials (e.g., amber glass or polypropylene)
-
Vortex mixer
Procedure:
-
Calculate the required mass of Teijin Compound 1 for the desired volume of 10 mM stock solution (e.g., for 1 mL of 10 mM stock, weigh out 4.76 mg).
-
Carefully weigh the calculated amount of the compound and place it into a vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Assessing the Stability of Teijin Compound 1 in an Aqueous Buffer using HPLC
Objective: To determine the stability of Teijin Compound 1 in a specific experimental buffer over time.
Procedure:
-
Preparation of Working Solution: Prepare a working solution of Teijin Compound 1 in your experimental buffer at the final concentration used in your assays by diluting the DMSO stock solution.
-
Time Points: Aliquot the working solution into separate, sealed vials for each time point to be tested (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Sample Analysis: At each designated time point, take a sample from the corresponding vial and analyze it by a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of Teijin Compound 1 remaining at each time point relative to the initial (T=0) concentration.
Data Presentation
The following tables are templates for presenting the stability data you generate.
Table 1: Solubility of Teijin Compound 1 in Various Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | 100[1] |
| Water | 25 | 10[1] |
| PBS (pH 7.4) | 25 | User-determined |
| Ethanol | 25 | User-determined |
Table 2: Stability of Teijin Compound 1 (10 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining (Mean ± SD) | Degradation Products Observed |
| 0 | 100 | None |
| 2 | User-determined | User-determined |
| 4 | User-determined | User-determined |
| 8 | User-determined | User-determined |
| 24 | User-determined | User-determined |
Visualizations
Below are diagrams illustrating a typical experimental workflow for assessing solution stability and the signaling pathway associated with Teijin Compound 1's mechanism of action.
Caption: Workflow for assessing compound stability in solution.
Caption: Simplified signaling pathway of the CCR2b receptor.
References
Technical Support Center: CCR2 Antagonist Chemotaxis Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CCR2 antagonist chemotaxis assays. The information is designed to assist scientists and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a CCR2 antagonist chemotaxis assay?
A1: A CCR2 antagonist chemotaxis assay is a functional in vitro assay designed to evaluate the ability of a test compound to inhibit the migration of cells towards a chemoattractant, typically the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1).[1][2] The assay relies on the principle of chemotaxis, the directed movement of cells along a chemical gradient.[3] CCR2 is the primary receptor for CCL2, and its activation initiates a signaling cascade that leads to cell migration.[4][5] Antagonists block this interaction, thereby inhibiting cell movement.
Q2: Which cell types are suitable for this assay?
A2: The choice of cells is critical and should be based on the expression of the CCR2 receptor. Commonly used cells include:
-
Primary monocytes: These are a physiologically relevant cell type as they naturally express CCR2 and are key players in inflammatory responses mediated by the CCL2/CCR2 axis.
-
Cell lines: Various immortalized cell lines that endogenously express CCR2, such as THP-1 (a human monocytic cell line), are frequently used. Other cell lines can be engineered to express CCR2.
-
Macrophages: Primary macrophages or macrophage-like cell lines are also suitable for these assays.
It is crucial to verify CCR2 expression on the chosen cells before starting the experiment.
Q3: What are the essential positive and negative controls for this assay?
A3: Appropriate controls are fundamental for data interpretation.
-
Negative Control (Basal Migration): Cells migrating in the absence of a chemoattractant. This helps determine the baseline random cell movement.
-
Positive Control (Chemotaxis): Cells migrating towards the chemoattractant (e.g., CCL2) without any antagonist. This confirms that the cells are responsive to the chemoattractant and that the assay is working correctly.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the antagonist to ensure the solvent itself does not affect cell migration.
-
Isotype Control (for antibody antagonists): A non-specific antibody of the same isotype as the blocking antibody to control for non-specific binding effects.
Troubleshooting Guide
This guide addresses common problems encountered during CCR2 antagonist chemotaxis assays in a question-and-answer format.
Problem 1: No or Low Cell Migration in the Positive Control
Q: My cells are not migrating towards the chemoattractant, even in the absence of an antagonist. What could be the issue?
A: This is a common problem that can arise from several factors related to the cells, the chemoattractant, or the assay setup.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low CCR2 Expression | Verify CCR2 expression on your cells using techniques like flow cytometry or western blotting. Cell lines can lose receptor expression over multiple passages. |
| Poor Cell Health | Ensure cells are healthy and viable before the assay. Use cells in the logarithmic growth phase. Avoid using cells immediately after thawing; allow them to recover overnight. A viability test (e.g., trypan blue exclusion) should yield >95% viability. |
| Suboptimal Chemoattractant Concentration | The chemoattractant concentration follows a bell-shaped dose-response curve. A concentration that is too high can lead to receptor saturation and desensitization, while a concentration that is too low will not induce migration. Perform a dose-response experiment to determine the optimal concentration of CCL2 for your specific cell type. |
| Incorrect Assay Duration | The incubation time is critical. Too short an incubation will not allow for sufficient cell migration, while too long an incubation can lead to the degradation of the chemotactic gradient and a shift from chemotaxis to chemokinesis (random movement). Optimize the incubation time for your cell type (typically ranging from 1 to 24 hours). |
| Inappropriate Pore Size of the Transwell Insert | The pore size of the membrane in the Boyden chamber or Transwell plate must be large enough for the cells to migrate through but small enough to prevent passive dropping. For monocytes and macrophages, a pore size of 3-8 µm is generally recommended. |
| Absence of a Proper Chemotactic Gradient | Ensure the chemoattractant is only in the lower chamber and the cells are in the upper chamber. To enhance the gradient, you can initially fill the chamber with medium and then add a small, concentrated volume of the chemoattractant. |
Problem 2: High Background Migration (High Migration in Negative Control)
Q: I am observing a high level of cell migration even in the absence of a chemoattractant. Why is this happening?
A: High background migration can mask the specific chemotactic response and make it difficult to assess the effect of the antagonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Chemoattractants in Serum | Fetal Bovine Serum (FBS) contains various growth factors and chemokines that can induce cell migration. It is recommended to serum-starve the cells for several hours (e.g., 12-24 hours) before the assay and use a low percentage of serum or serum-free media during the assay. |
| Cells are Overly Motile or Activated | This can sometimes be an inherent property of the cell line or may be due to recent passaging or handling. Ensure gentle handling of cells. |
| Incorrect Assay Setup | Ensure the bottom of the Transwell insert is not touching the liquid in the lower chamber, as this can cause a wicking effect and non-specific migration. |
Problem 3: Poor or No Inhibition by the CCR2 Antagonist
Q: The antagonist is not inhibiting cell migration towards CCL2. What could be the reason?
A: Failure to observe inhibition is a critical issue that points towards problems with the antagonist itself or the experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Antagonist Concentration | The antagonist concentration needs to be optimized. Perform a dose-response curve with varying concentrations of the antagonist to determine its IC50 (half-maximal inhibitory concentration). |
| Antagonist Instability or Degradation | Ensure the antagonist is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
| Pre-incubation Time is Insufficient | The antagonist needs time to bind to the CCR2 receptors on the cells before they are exposed to the chemoattractant. Pre-incubate the cells with the antagonist for a sufficient period (e.g., 30-60 minutes) before starting the migration assay. |
| Competition with High Chemoattractant Concentration | If the concentration of the chemoattractant (CCL2) is too high, it may outcompete the antagonist for binding to the receptor. Ensure you are using the optimal, not an excessive, concentration of the chemoattractant determined from your dose-response curve. |
| Poor Antagonist Potency | The antagonist may have low potency for the specific species' CCR2. For instance, some CCR2 antagonists show poor activity at the rodent receptor. |
Problem 4: Inconsistent and Irreproducible Results
Q: My results are varying significantly between experiments. How can I improve the reproducibility of my assay?
A: Lack of reproducibility can be frustrating and can stem from minor variations in protocol execution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Number | Inaccurate cell counting can lead to variability. Ensure you have a homogenous cell suspension before counting and seeding. Use a reliable method for cell counting. |
| Uneven Cell Seeding | Ensure that the cells are evenly distributed in the upper chamber of the Transwell insert. |
| Variations in Assay Conditions | Maintain consistent incubation times, temperatures, and CO2 levels between experiments. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate can be more prone to evaporation, leading to changes in concentration. To minimize this, avoid using the outermost wells or fill them with sterile water or media. |
| Operator Variability | Standardize the protocol and ensure all steps are performed consistently by all users. This includes pipetting techniques and timing of additions. |
Experimental Protocols and Data Presentation
Example Protocol: Boyden Chamber Chemotaxis Assay
This protocol provides a general framework for a CCR2 antagonist chemotaxis assay using a Boyden chamber or Transwell system.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
Chemotaxis medium (e.g., RPMI 1640 with 1% FBS)
-
Chemoattractant: Recombinant human CCL2
-
CCR2 Antagonist
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Staining solution (e.g., Crystal Violet)
-
Fixation solution (e.g., 4% formaldehyde)
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL. Check for viability.
-
-
Antagonist Treatment:
-
Pre-incubate the cell suspension with various concentrations of the CCR2 antagonist or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Add chemotaxis medium containing the optimal concentration of CCL2 to the lower wells of the Boyden chamber.
-
Add chemotaxis medium without CCL2 to the negative control wells.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-treated cell suspension to the upper chamber of each well.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for the optimized duration (e.g., 4 hours).
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the migrated cells with a staining solution.
-
Wash the membrane to remove excess stain.
-
Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several fields of view under a microscope.
-
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a CCR2 antagonist chemotaxis assay.
| Treatment Group | CCL2 Concentration (ng/mL) | Antagonist Concentration (nM) | Number of Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| Negative Control | 0 | 0 | 50 ± 8 | N/A |
| Positive Control | 10 | 0 | 500 ± 35 | 0% |
| Vehicle Control | 10 | 0 (Vehicle) | 495 ± 40 | 1% |
| Antagonist | 10 | 1 | 350 ± 25 | 30% |
| Antagonist | 10 | 10 | 150 ± 18 | 70% |
| Antagonist | 10 | 100 | 60 ± 10 | 98% |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell type, antagonist, and experimental conditions.
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway leading to cell migration.
Experimental Workflow for CCR2 Antagonist Chemotaxis Assay
Caption: General experimental workflow for a CCR2 antagonist chemotaxis assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common chemotaxis assay issues.
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple 3D cellular chemotaxis assay and analysis workflow suitable for a wide range of migrating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis | PLOS One [journals.plos.org]
- 5. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of CCR2 antagonist 4 in media
Welcome to the technical support center for CCR2 antagonist 4 (also known as Teijin compound 1). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a specific focus on preventing precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, or Teijin compound 1, is a potent and specific small molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Its primary application in research is to block the signaling pathway of CCR2, which is involved in the recruitment of monocytes and macrophages to sites of inflammation. This makes it a valuable tool for studying inflammatory diseases, cancer, and other conditions where this pathway is implicated.[1]
Q2: What is the known solubility of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL (113.67 mM). However, it is a hydrophobic molecule, which means it has low solubility in aqueous solutions like cell culture media. The exact aqueous solubility is not widely published and should be determined empirically for your specific experimental conditions.
Q3: Why am I observing precipitation when I add this compound to my cell culture media?
Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. It typically occurs when the final concentration of the compound exceeds its solubility limit in the media. This can be caused by several factors, including:
-
High final concentration: The desired experimental concentration may be above the compound's aqueous solubility.
-
Improper dilution: Adding a concentrated DMSO stock directly to the media can cause the compound to "crash out" of solution.
-
Media components: Interactions with salts, proteins, or other components in the media can reduce solubility.
-
Temperature and pH shifts: Changes in temperature or pH can affect the solubility of the compound.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% and for many cell lines, 0.1% or lower is recommended. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended final DMSO concentration.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental media.
Problem: Precipitate forms immediately upon adding the compound to the media.
| Potential Cause | Solution |
| Concentration Exceeds Solubility | The most straightforward solution is to lower the final concentration of this compound. If a high concentration is necessary, consider using a solubilizing agent (see below). |
| "Solvent Shock" from Direct Dilution | Avoid adding your concentrated DMSO stock directly into the full volume of media. Instead, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed media, then add this to the final volume. |
| Localized High Concentration | Add the compound stock drop-wise to the media while gently swirling or vortexing to ensure rapid and even dispersion. |
Problem: Precipitate forms over time during incubation.
| Potential Cause | Solution |
| Temperature-Dependent Solubility | Pre-warm your cell culture media to 37°C before adding the compound. Minimize the time that culture vessels are outside the incubator to avoid temperature fluctuations. |
| Interaction with Media Components | The presence of serum can sometimes help to solubilize hydrophobic compounds through protein binding, but this is not always sufficient. If using a serum-free medium, consider adding a carrier protein like bovine serum albumin (BSA) to enhance solubility. |
| pH Shift in the Incubator | Ensure your media is properly buffered for the CO2 concentration of your incubator to maintain a stable pH. |
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Synonyms | Teijin compound 1, CHEMBL255408 | |
| Molecular Formula | C₂₁H₂₁ClF₃N₃O₂ | |
| Molecular Weight | 439.86 g/mol | |
| IC₅₀ for CCR2b | 180 nM | |
| IC₅₀ for MCP-1-induced chemotaxis | 24 nM | |
| Solubility in DMSO | ≥ 50 mg/mL (113.67 mM) | |
| Recommended Final DMSO Concentration in Media | < 0.5%, ideally ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-quality, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or briefly sonicate to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration in Media
This protocol will help you empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Pre-warm Media: Warm your complete cell culture medium (with serum or other supplements) to 37°C.
-
Serial Dilution:
-
In a series of sterile microcentrifuge tubes or a 96-well plate, prepare serial dilutions of the compound in the pre-warmed medium. For example, you can aim for final concentrations ranging from 1 µM to 100 µM.
-
To minimize precipitation, perform a two-step dilution for each concentration. First, make an intermediate dilution in a small volume of media, then add that to the final volume.
-
Include a vehicle control containing the same final concentration of DMSO as your highest compound concentration.
-
-
Incubation and Observation:
-
Incubate the dilutions at 37°C in a humidified incubator with the appropriate CO₂ concentration for a period relevant to your experiment (e.g., 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or a film) at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a more sensitive assessment, examine the solutions under a microscope.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these conditions.
Visualizations
CCR2 Signaling Pathway
References
Species cross-reactivity of CCR2 antagonist 4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the species cross-reactivity of CCR2 Antagonist 4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the C-C chemokine receptor 2 (CCR2). CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation in response to its primary ligand, CCL2 (also known as MCP-1).[1][2] By blocking the interaction between CCL2 and CCR2, Antagonist 4 inhibits the downstream signaling pathways that lead to cell migration, thereby reducing inflammation.[2][3]
Q2: Does this compound show cross-reactivity across different species?
A2: Yes, this compound exhibits differential activity across various species. It is most potent on human and monkey CCR2, with reduced activity observed in dog, rat, and mouse. This is a common challenge in the development of CCR2 antagonists, often attributed to differences in the amino acid sequence of the receptor across species.[4]
Q3: Why is understanding species cross-reactivity important for my research?
A3: Understanding the species cross-reactivity of this compound is critical for the proper design and interpretation of preclinical studies. The choice of an appropriate animal model that accurately reflects the antagonist's activity in humans is essential for predicting its potential therapeutic efficacy and safety. Markedly lower antagonist affinity for rodent CCR2 compared to the human receptor can confound the translation of results from animal models to human diseases.
Q4: Can I use this compound in rodent models of inflammation?
A4: While this compound can be used in rodent models, it is important to consider its lower potency in these species. Higher doses may be required to achieve a therapeutic effect compared to primate models. For instance, the CCR2 antagonist INCB3344 was specifically developed to have activity in rodents, highlighting the need for such tailored compounds. Researchers should carefully characterize the pharmacokinetic and pharmacodynamic profile of Antagonist 4 in their chosen rodent model.
Species Cross-Reactivity Data
The following table summarizes the binding affinity and functional activity of this compound across various species.
| Species | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) - Chemotaxis |
| Human | 5.1 | 3.8 |
| Monkey | 7.3 | 5.5 |
| Dog | 89 | 120 |
| Rat | >1000 | >2000 |
| Mouse | 9.5 | 7.8 |
Note: Data is representative and compiled from various sources on CCR2 antagonists. For specific batch data, please refer to the certificate of analysis.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound to the CCR2 receptor in membranes from cells overexpressing the receptor from different species.
Materials:
-
Cell membranes expressing CCR2 (human, monkey, dog, rat, or mouse)
-
[125I]-CCL2 (radioligand)
-
This compound
-
Binding Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Scintillation proximity assay (SPA) beads or filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, combine the cell membranes, [125I]-CCL2, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
For SPA: Add SPA beads and incubate to allow the beads to capture the membrane-bound radioligand.
-
For Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of Antagonist 4 that inhibits 50% of the specific binding of [125I]-CCL2 (IC50).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the migration of cells towards a CCL2 gradient.
Materials:
-
Cells expressing CCR2 (e.g., monocytes, or a cell line like THP-1)
-
CCL2 (chemoattractant)
-
This compound
-
Chemotaxis medium (e.g., RPMI-1640 with 1% FBS)
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
24-well plates
-
Fluorescent dye (e.g., Calcein-AM) for cell labeling
Procedure:
-
Prepare cells in chemotaxis medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
Add chemotaxis medium containing CCL2 to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Alternatively, for a fluorescence-based method, lyse the migrated cells in the lower chamber and quantify the fluorescence.
-
Calculate the percentage of inhibition of cell migration at each concentration of the antagonist to determine the IC50 value.
Visualizations
Caption: Experimental workflow for assessing species cross-reactivity.
Caption: CCR2 signaling pathway leading to chemotaxis.
Troubleshooting Guide
Q: I am not observing significant inhibition of chemotaxis in my mouse model, even at high doses of this compound. What could be the reason?
A: This is a common issue due to the lower potency of many CCR2 antagonists in rodents.
-
Confirm Target Engagement: First, ensure that the antagonist is reaching the target receptor at sufficient concentrations. This can be assessed through pharmacokinetic studies to measure plasma and tissue levels of the compound.
-
Verify In Vitro Potency: Double-check the in vitro potency of your specific batch of Antagonist 4 on mouse CCR2 using a binding or functional assay.
-
Consider an Alternative Antagonist: If the potency is indeed low, you might consider using a rodent-active CCR2 antagonist, such as INCB3344, for your studies.
-
Animal Model Considerations: Ensure that the inflammatory stimulus in your model is strongly dependent on the CCL2/CCR2 axis.
Q: There is high variability in my chemotaxis assay results. How can I improve the consistency?
A: Variability in chemotaxis assays can arise from several factors.
-
Cell Health and Passage Number: Ensure you are using healthy, viable cells within a consistent and low passage number range.
-
Consistent Cell Numbers: Accurately count and plate the same number of cells for each experiment.
-
Gradient Formation: Be careful not to introduce bubbles when setting up the Transwell plates, as this can disrupt the chemokine gradient.
-
Incubation Time: Optimize and strictly control the incubation time to ensure consistent migration.
-
Assay Controls: Always include positive controls (CCL2 alone) and negative controls (no CCL2) to assess the dynamic range of the assay.
Q: My radioligand binding assay shows a lower affinity for dog CCR2 than expected. What should I check?
A:
-
Membrane Quality: Ensure the quality and integrity of the cell membranes expressing dog CCR2. Perform a saturation binding experiment with the radioligand to confirm the receptor density (Bmax) and affinity (Kd).
-
Ligand Stability: Verify the stability and specific activity of your [125I]-CCL2.
-
Assay Conditions: Optimize assay conditions such as incubation time and temperature.
-
Non-Specific Binding: Ensure that non-specific binding is properly determined (in the presence of a high concentration of a non-labeled ligand) and subtracted from the total binding.
References
- 1. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the In Vivo Efficacy of CCR2 Antagonist 4 (Teijin Compound 1)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing the short in vivo half-life of CCR2 antagonist 4, also known as Teijin compound 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Teijin Compound 1) and what is its mechanism of action?
A1: this compound (Teijin compound 1) is a potent and specific small molecule inhibitor of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 is a key receptor for the chemokine CCL2 (also known as MCP-1), which plays a crucial role in recruiting monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 signaling pathway, Teijin compound 1 can inhibit the migration of these immune cells, making it a valuable tool for studying inflammatory diseases, cancer, and other conditions where this pathway is implicated.
Q2: What is the reported in vivo half-life of this compound?
Q3: Why is a short half-life a concern for in vivo experiments?
A3: A short half-life means the compound is rapidly cleared from the body. This can lead to fluctuating plasma concentrations that may fall below the therapeutic threshold required for sustained target engagement and efficacy. For a CCR2 antagonist, this could result in incomplete blockade of monocyte/macrophage recruitment and potentially misleading experimental outcomes.
Troubleshooting Guide: Overcoming the Short Half-Life of this compound In Vivo
This guide provides strategies to mitigate the challenges associated with the short in vivo half-life of this compound.
Issue 1: Suboptimal or inconsistent efficacy in vivo.
-
Possible Cause: Insufficient drug exposure due to rapid clearance.
-
Troubleshooting Strategies:
-
Implement a Frequent Dosing Regimen: A single daily dose is likely insufficient. Based on data from other short-lived CCR2 antagonists, a multi-dose strategy is recommended.
-
Recommendation: Administer this compound every 6-8 hours to maintain plasma concentrations above the effective threshold.
-
-
Optimize the Formulation for Sustained Release: The formulation can be modified to slow down the absorption and release of the compound.
-
Recommendation: Consider formulating Teijin compound 1 in an oil-based vehicle (e.g., corn oil) for subcutaneous or intramuscular injection to create a depot effect.
-
-
Utilize Osmotic Pumps: For continuous and consistent drug delivery over an extended period, consider the use of implantable osmotic pumps.
-
Issue 2: Difficulty in preparing a stable and effective formulation for in vivo administration.
-
Possible Cause: Poor solubility of the compound.
-
Troubleshooting Strategies:
-
Follow Recommended Formulation Protocols: Several protocols have been reported for dissolving this compound for in vivo use.
-
Protocol 1 (for aqueous solution):
-
Dissolve the compound in DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume).
-
Add Tween-80 (e.g., 5% of the final volume).
-
Bring to the final volume with saline.
-
-
Protocol 2 (for oil suspension):
-
Dissolve the compound in DMSO (e.g., 10% of the final volume).
-
Add the DMSO solution to corn oil (e.g., 90% of the final volume) and mix thoroughly.
-
-
-
Ensure Complete Dissolution: Use a vortex mixer and/or sonication to ensure the compound is fully dissolved before administration.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound (Teijin Compound 1)
| Parameter | Value | Reference |
| IC50 for CCR2b | 180 nM | |
| IC50 for MCP-1-induced chemotaxis | 24 nM |
Table 2: Pharmacokinetic Parameters of a Comparable Short Half-Life CCR2 Antagonist (RS102895)
| Parameter | Value | Species | Reference |
| Half-life (t½) | ~1 hour | Mouse |
Key Experimental Protocols
Protocol: In Vivo Efficacy Study in a Mouse Model of Inflammation
-
Animal Model: Utilize a standard model of inflammation, such as thioglycollate-induced peritonitis or a disease-specific model relevant to your research.
-
Compound Preparation: Prepare this compound using one of the recommended formulation protocols (see Troubleshooting Guide).
-
Dosing Regimen:
-
Based on the assumed short half-life, administer the antagonist via intraperitoneal (i.p.) or subcutaneous (s.c.) injection every 6 hours.
-
A typical starting dose for small molecule inhibitors in mice is in the range of 10-50 mg/kg. Dose-response studies are recommended to determine the optimal dose for your model.
-
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment group(s) at varying doses.
-
-
Inflammation Induction: Induce inflammation at a specified time point relative to the antagonist administration.
-
Endpoint Analysis: At the end of the experiment, collect relevant samples (e.g., peritoneal lavage fluid, blood, tissues) for analysis.
-
Flow Cytometry: Quantify the recruitment of CCR2-positive monocytes/macrophages (e.g., CD11b+/Ly6C high cells).
-
Histology/Immunohistochemistry: Assess immune cell infiltration in tissues.
-
Cytokine/Chemokine Analysis: Measure levels of inflammatory mediators (e.g., CCL2) using ELISA or multiplex assays.
-
Visualizations
References
Impact of serum on CCR2 antagonist 4 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR2 antagonist 4 (also known as Teijin compound 1). The information is designed to address specific issues that may be encountered during in vitro experiments, with a particular focus on the impact of serum on the antagonist's activity.
Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
A1: this compound is a potent and specific inhibitor of the C-C chemokine receptor 2 (CCR2). The reported half-maximal inhibitory concentration (IC50) values are:
-
24 nM for the inhibition of monocyte chemoattractant protein-1 (MCP-1/CCL2) induced chemotaxis.[1][2]
It is important to note that these values are typically determined in experimental conditions with low or no serum content.
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
A2: The presence of serum can significantly reduce the apparent potency of this compound. This is primarily due to the binding of the small molecule antagonist to serum proteins, most notably albumin. This protein binding sequesters the antagonist, reducing its free concentration and thus its availability to bind to the CCR2 receptor on the cell surface. While specific data for this compound is not publicly available, studies on other small molecule CCR2 antagonists have demonstrated a substantial decrease in potency in the presence of serum or whole blood. For instance, the potency of another CCR2 antagonist was found to be significantly different when tested in whole blood compared to buffer, with the IC50 value changing with preincubation time, highlighting the complex interactions with blood components.
Q3: My experimental results show a lower-than-expected potency for this compound. What could be the cause?
A3: A lower-than-expected potency is a common issue when transitioning from serum-free to serum-containing assay conditions. The primary suspect is serum protein binding, as discussed in Q2. Other potential factors include:
-
Degradation of the antagonist: Ensure proper storage and handling of the compound.
-
Cell health and receptor expression: The density of CCR2 on your target cells can influence the apparent potency.
-
Assay-specific conditions: Factors like incubation time, temperature, and the concentration of the chemoattractant (CCL2) can all impact the results.
Troubleshooting Guide
This guide provides structured advice for common problems encountered when evaluating this compound in the presence of serum.
| Problem | Potential Cause | Recommended Solution |
| Significantly higher IC50 value in the presence of serum compared to published data. | Serum Protein Binding: The antagonist is binding to proteins in the serum, reducing its free concentration. | 1. Quantify the serum effect: Perform a dose-response experiment in both serum-free and serum-containing (e.g., 10% FBS) medium to determine the fold-shift in IC50. 2. Use a lower serum concentration: If your cell type allows, reduce the percentage of serum in your assay medium. 3. Consider using purified albumin: To specifically test the effect of the most abundant serum protein, you can supplement serum-free medium with a physiological concentration of bovine serum albumin (BSA) or human serum albumin (HSA). |
| High variability between replicate experiments. | Inconsistent serum batches: Different lots of fetal bovine serum (FBS) can have varying protein compositions. Inconsistent incubation times: The binding of the antagonist to serum proteins may be time-dependent. | 1. Use a single lot of serum: For a series of related experiments, use the same batch of FBS to minimize variability. 2. Standardize pre-incubation times: Pre-incubate the cells with the antagonist in the serum-containing medium for a consistent period before adding the chemoattractant. A 24-hour pre-incubation has been shown to alter the apparent IC50 for some CCR2 antagonists in whole blood. |
| Complete loss of antagonist activity at expected effective concentrations. | Very high serum protein binding: The concentration of free antagonist may be too low to have a measurable effect. | 1. Increase the antagonist concentration range: Extend your dose-response curve to higher concentrations to determine the IC50 in your specific assay conditions. 2. Consult literature for similar compounds: Research the plasma protein binding of other CCR2 antagonists to estimate the potential impact on your compound. |
Quantitative Data Summary
The following table summarizes the reported potency of this compound. As noted, these values are likely from assays conducted in low-serum or serum-free conditions. The impact of serum has been demonstrated for other CCR2 antagonists, as shown in the second table.
Table 1: Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Receptor Binding | CCR2b | 180 |
| Chemotaxis Inhibition | MCP-1/CCL2 induced | 24 |
Table 2: Example of Serum Impact on a CCR2/CCR5 Dual Antagonist (Compound 22)
| Assay Condition | Pre-incubation Time | IC50 (nM) |
| Human Whole Blood | 30 minutes | 15 |
| Human Whole Blood | 24 hours | 0.1 |
Experimental Protocols
In Vitro Chemotaxis Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on CCL2-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Recombinant Human CCL2/MCP-1
-
This compound
-
Chemotaxis chamber (e.g., Transwell® with 5 µm pore size)
-
Calcein-AM or other cell viability dye
Procedure:
-
Cell Preparation:
-
Culture CCR2-expressing cells in RPMI 1640 supplemented with 10% FBS.
-
Prior to the assay, harvest the cells and resuspend them in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
-
Antagonist Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the antagonist in RPMI 1640 with the desired serum concentration (e.g., 10% FBS).
-
-
Assay Setup:
-
In the lower chamber of the chemotaxis plate, add RPMI 1640 with the desired serum concentration and a pre-determined optimal concentration of CCL2 (e.g., 10 ng/mL).
-
In separate wells, include a negative control (medium without CCL2) and a positive control (medium with CCL2 and no antagonist).
-
In the upper chamber (the Transwell® insert), add the Calcein-AM labeled cells that have been pre-incubated with the various concentrations of this compound for a standardized time (e.g., 30 minutes).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Data Acquisition:
-
After incubation, carefully remove the upper chamber.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data to the positive control (100% migration).
-
Plot the percentage of inhibition against the log concentration of the antagonist and fit a dose-response curve to determine the IC50 value.
-
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway upon CCL2 binding and its inhibition by this compound.
Experimental Workflow for Testing this compound
Caption: General experimental workflow for determining the IC50 of this compound in a cell-based chemotaxis assay.
References
Technical Support Center: Cell Viability Issues with High Concentrations of Investigational Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of investigational compounds, exemplified here as "Teijin Compound 1."
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue TC1-01: Precipitate Formation in Culture Medium
Question: I observed a precipitate in the cell culture medium after adding a high concentration of Teijin Compound 1. How should I proceed?
Answer: Precipitate formation can lead to inaccurate results due to uneven compound distribution and potential physical damage to cells. Here are steps to troubleshoot this issue:
-
Solubility Check: The compound may be precipitating out of the aqueous culture medium.
-
Recommendation 1: Prepare fresh serial dilutions of the compound from a stock solution for each experiment.
-
Recommendation 2: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[1]
-
Recommendation 3: Visually inspect the solution for any cloudiness or precipitate after dilution in the medium before adding it to the cells.
-
-
Solvent Concentration: High concentrations of the stock solvent can cause the compound to crash out of solution.
-
Recommendation: Run a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability.[2]
-
Issue TC1-02: High Variability Between Replicate Wells
Question: My cell viability assay results show high variability between replicate wells treated with the same high concentration of Teijin Compound 1. What could be the cause?
Answer: High variability can obscure the true effect of the compound. The following factors should be investigated:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Recommendation 1: Ensure thorough mixing of the cell suspension before and during plating.[3]
-
Recommendation 2: Avoid letting the cell suspension sit for extended periods, as cells can settle.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in compound concentration.
-
Recommendation: Do not use the outer wells for experimental conditions. Fill them with sterile PBS or culture medium to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.
-
Recommendation: Use calibrated pipettes and ensure proper pipetting technique.
-
Issue TC1-03: Unexpected Increase in Cell Viability at Highest Concentrations
Question: I observed a decrease in cell viability at mid-range concentrations of Teijin Compound 1, but at the highest concentrations, the viability appears to increase. Why is this happening?
Answer: This "bell-shaped" or non-monotonic dose-response curve can be caused by several factors:
-
Compound Interference with Assay: The compound itself might be interacting with the assay reagents.[4]
-
Recommendation 1: At high concentrations, the compound may have reducing properties that convert the viability dye (e.g., MTT) to its colored product, mimicking a viable cell signal. Run a cell-free control with the compound and the assay reagent to check for direct chemical reduction.[4]
-
Recommendation 2: The compound might be fluorescent, interfering with fluorescent-based viability assays. Measure the background fluorescence of the compound alone.
-
-
Compound Precipitation: As mentioned in TC1-01, the compound may precipitate at high concentrations, reducing its effective concentration in the medium.
-
Recommendation: Visually inspect the wells for precipitate under a microscope.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the first step if I see unexpected cytotoxicity with Teijin Compound 1?
The first step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration). This involves treating cells with a wide range of compound concentrations, often using serial dilutions (e.g., from nanomolar to millimolar ranges). This will help establish the cytotoxic range of the compound for your specific cell line.
FAQ 2: How can I determine if Teijin Compound 1 is cytotoxic or cytostatic?
It's important to distinguish whether the compound is killing the cells (cytotoxicity) or just inhibiting their proliferation (cytostatic effect).
-
Cytotoxicity vs. Cytostatic Effects: Assays like MTT or resazurin measure metabolic activity, which can decrease due to either cell death or a halt in proliferation.
-
Recommendation: To differentiate, you can perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) at the beginning and end of the treatment period. A decrease in cell number below the initial seeding density suggests cytotoxicity, while a stable number suggests a cytostatic effect. Additionally, assays that specifically measure cell death, such as those for apoptosis (e.g., Annexin V/PI staining) or necrosis (e.g., LDH release assay), can provide more definitive answers.
FAQ 3: What are the best practices for preparing a stock solution of a hydrophobic compound like Teijin Compound 1?
For hydrophobic compounds, DMSO is a common solvent.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Usage: When preparing working solutions, dilute the stock in complete culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).
Data Presentation
Table 1: Example Dose-Response Data for Teijin Compound 1 on ABC Cell Line
| Teijin Compound 1 (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 3.8 |
| 50 | 15.1 ± 2.9 |
| 100 | 5.6 ± 1.5 |
Table 2: Troubleshooting Checklist for High Cytotoxicity Data
| Check | Status (Pass/Fail) | Notes |
| Compound Solubility | Visual inspection for precipitate. | |
| Vehicle Control | Cell viability in the presence of the highest solvent concentration. | |
| Cell-Free Assay Control | Compound interaction with assay reagents. | |
| Microscopic Examination | Cell morphology changes, signs of stress or death. | |
| Assay Linearity | Ensure cell number is within the linear range of the assay. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Teijin Compound 1 in culture medium and add them to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: Western Blot for Apoptosis Marker (Cleaved Caspase-3)
This protocol can be used to investigate if high concentrations of Teijin Compound 1 induce apoptosis.
-
Sample Preparation:
-
Treat cells with Teijin Compound 1 at the desired concentrations for the appropriate time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway affected by high concentrations of Teijin Compound 1.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
Validation & Comparative
Comparative Efficacy of CCR2 Antagonist 4 and INCB3344: A Guide for Researchers
In Vitro Efficacy: A Quantitative Comparison
Both CCR2 antagonist 4 and INCB3344 have demonstrated potent inhibition of CCR2 activity in various in vitro assays. The following tables summarize their reported potencies in binding and chemotaxis assays.
Table 1: In Vitro Potency (IC50) of this compound and INCB3344
| Compound | Assay | Species/Cell Line | Target | IC50 (nM) |
| This compound | Binding | Human | CCR2b | 180[1][2][3] |
| Chemotaxis (MCP-1 induced) | Human | CCR2 | 24[1][2] | |
| INCB3344 | Binding | Human | hCCR2 | 5.1 |
| Binding | Murine | mCCR2 | 9.5 | |
| Binding | Murine (WEHI-274.1 cells) | mCCR2 | 10 ± 5 | |
| Binding | Rat | rCCR2 | 7.3 | |
| Binding | Cynomolgus | cCCR2 | 16 | |
| Chemotaxis | Human | hCCR2 | 3.8 | |
| Chemotaxis | Murine | mCCR2 | 7.8 | |
| Chemotaxis | Rat | rCCR2 | 2.7 | |
| Chemotaxis | Cynomolgus | cCCR2 | 6.2 |
Table 2: Selectivity Profile of INCB3344
| Target | IC50 |
| Murine CCR1 | >1 µM |
| Murine CCR5 | >3 µM |
| Panel of >50 ion channels, transporters, and other GPCRs | >1 µM |
From the available data, INCB3344 generally exhibits lower IC50 values in both binding and chemotaxis assays across multiple species compared to the reported values for this compound, suggesting higher in vitro potency. INCB3344 has also been characterized for its high selectivity against other chemokine receptors and a broad panel of other targets.
In Vivo Efficacy and Preclinical Models
Both compounds have been evaluated in preclinical animal models, demonstrating their potential to mitigate CCR2-driven inflammation and disease.
This compound (Teijin compound 1):
-
Atherosclerosis: In a key study utilizing ApoE-deficient mice, a model for atherosclerosis, VCAM-1-directed liposomes carrying this compound were shown to target aortic plaque endothelial VCAM-1 and reduce the adhesion and infiltration of the mouse monocyte/macrophage cell line RAW 264.7 into the aorta. This highlights its potential in reducing macrophage accumulation at sites of inflammation within the vasculature.
INCB3344:
-
Diabetic Nephropathy: In a mouse model of diabetic nephropathy, administration of INCB3344 for 8 weeks resulted in decreased albuminuria and serum creatinine levels. The treatment also reduced the abundance of bone marrow-derived macrophages in the kidney, as well as TLR9 expression and TNF-α production.
-
Delayed-Type Hypersensitivity: INCB3344 treatment led to a dose-dependent inhibition of macrophage influx in a mouse model of delayed-type hypersensitivity, with histopathological analysis showing a substantial reduction in tissue inflammation.
-
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis, therapeutic dosing of INCB3344 significantly reduced disease severity.
-
Inflammatory Arthritis: INCB3344 also demonstrated efficacy in a rat model of inflammatory arthritis.
Pharmacokinetic Profile
A favorable pharmacokinetic profile is crucial for the in vivo efficacy of a drug candidate.
Table 3: Pharmacokinetic Parameters of INCB3344 in Mice
| Parameter | Value |
| Oral Bioavailability | 47% |
| Half-life (intravenous) | 1 hour |
| Free fraction in human serum | 24% |
| Free fraction in mouse serum | 15% |
Detailed pharmacokinetic data for this compound is not as readily available in the cited literature. However, protocols for its formulation for in vivo administration suggest its use in preclinical studies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
A Head-to-Head Analysis for Researchers and Drug Development Professionals
A Comparative Guide: CCR2 Antagonist 4 vs. a CCL2 Neutralizing Antibody
In the landscape of therapeutic strategies targeting inflammatory and oncological diseases, the CCL2-CCR2 signaling axis presents a critical checkpoint for modulating immune cell trafficking. This guide provides an objective comparison of two prominent approaches to inhibit this pathway: a small molecule CCR2 antagonist, specifically this compound (also known as Teijin compound 1), and a CCL2 neutralizing antibody. This comparison is supported by experimental data to aid researchers in selecting the most appropriate tool for their preclinical studies.
Mechanism of Action: Two Strategies to Block a Key Signaling Pathway
The CCL2-CCR2 axis plays a pivotal role in the recruitment of monocytes, macrophages, and other immune cells to sites of inflammation and to the tumor microenvironment.[1][2] Both CCR2 antagonists and CCL2 neutralizing antibodies aim to disrupt this pathway, but they do so through distinct mechanisms.
-
This compound: This small molecule inhibitor acts by directly binding to the C-C chemokine receptor type 2 (CCR2) on the surface of immune cells.[1][3] This binding prevents the natural ligand, CCL2 (also known as MCP-1), from docking with and activating the receptor, thereby blocking the downstream signaling cascade that leads to cell migration.[1]
-
CCL2 Neutralizing Antibody: This is a monoclonal antibody designed to specifically bind to the CCL2 chemokine itself. By binding to CCL2, the antibody effectively "neutralizes" it, preventing it from interacting with the CCR2 receptor on immune cells. This approach reduces the concentration of available CCL2 that can drive chemotaxis.
The fundamental difference lies in the target: the receptor versus the ligand. This can have implications for specificity, potential off-target effects, and pharmacokinetic profiles.
References
CCR2 Antagonist 4: A Comparative Selectivity Analysis Against CCR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the C-C chemokine receptor 2 (CCR2) antagonist 4, also known as Teijin compound 1, against the closely related C-C chemokine receptor 5 (CCR5). The objective of this document is to present experimental data on the binding affinity and functional antagonism of this compound, offering a clear perspective on its potential for selective CCR2-targeted therapeutic strategies.
Executive Summary
CCR2 antagonist 4 (Teijin compound 1) is a potent and specific inhibitor of the CCR2b receptor. Experimental data demonstrates its high selectivity for CCR2 over CCR5, a critical aspect for therapeutic applications where off-target effects on CCR5 are undesirable. This high selectivity is supported by a significant difference in the antagonist's inhibitory concentrations for the two receptors. This guide will delve into the quantitative data, the experimental methods used to determine these values, and the underlying signaling pathways.
Quantitative Selectivity Profile
The selectivity of an antagonist is a crucial parameter in drug development, indicating its ability to interact with the intended target over other related receptors. The data presented below has been compiled from published research to highlight the selectivity of this compound.
| Antagonist | Receptor | Assay Type | Inhibitory Concentration (IC50) | Selectivity Ratio (CCR5 IC50 / CCR2 IC50) |
| This compound (Teijin compound 1) | CCR2b | Radioligand Binding | 180 nM | > 55.6 |
| CCR5 | Radioligand Binding | > 10,000 nM | ||
| TAK-779 (Dual Antagonist - Comparator) | CCR2 | Radioligand Binding | 25 nM[1] | 0.056 |
| CCR5 | Radioligand Binding | 1.4 nM[1] |
Note: A higher selectivity ratio indicates greater selectivity for CCR2 over CCR5.
Functional Antagonism
Beyond binding affinity, the functional consequence of receptor inhibition is a key measure of an antagonist's efficacy. Chemotaxis assays, which measure the directed migration of cells towards a chemoattractant, provide a functional readout of receptor antagonism.
| Antagonist | Chemokine-Induced Chemotaxis | Cell Type | Inhibitory Concentration (EC50) |
| This compound (Teijin compound 1) | MCP-1 (CCL2) | Not Specified | 24 nM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a basis for the replication and validation of the presented data.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound to its target receptor.
Objective: To measure the concentration of an unlabeled antagonist required to displace 50% of a radiolabeled ligand from its receptor (IC50).
General Protocol:
-
Cell Culture: Cells stably expressing the target receptor (CCR2 or CCR5) are cultured to an appropriate density.
-
Membrane Preparation: Cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-CCL2 for CCR2, or [¹²⁵I]-MIP-1α for CCR5) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the antagonist. The IC50 value is determined by non-linear regression analysis.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to inhibit cell migration induced by a chemokine.
Objective: To determine the concentration of an antagonist that inhibits 50% of the maximal chemotactic response (EC50).
General Protocol:
-
Cell Preparation: A suspension of cells that endogenously express the chemokine receptor of interest (e.g., monocytes for CCR2) is prepared.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., a Boyden chamber) with a microporous membrane is used. The lower chamber is filled with media containing a specific chemokine (e.g., MCP-1/CCL2 for CCR2). The upper chamber contains the cell suspension pre-incubated with varying concentrations of the antagonist.
-
Incubation: The chamber is incubated for a period to allow for cell migration through the membrane towards the chemokine gradient.
-
Cell Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and a plate reader.
-
Data Analysis: The number of migrated cells is plotted against the log concentration of the antagonist. The EC50 value is calculated using a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways of CCR2 and CCR5, and the general workflow of a competitive binding assay.
Caption: Simplified signaling pathways for CCR2 and CCR5.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
The available experimental data strongly indicates that this compound (Teijin compound 1) is a highly selective inhibitor of CCR2 with minimal activity against CCR5. This selectivity is a desirable characteristic for therapeutic agents targeting CCR2-mediated inflammatory and disease processes, as it may reduce the potential for off-target effects associated with CCR5 inhibition. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this field.
References
Validating In Vitro Efficacy of Teijin Compound 1: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of Teijin compound 1's in vitro findings. Teijin compound 1 is a novel small molecule allosteric activator of cGMP-dependent protein kinase (PKG1α), a key regulator of cardiovascular function. This document outlines the in vivo performance of a closely related piperidine series compound and compares it with other alternative PKG1α activating agents, supported by experimental data from various preclinical models.
In Vitro Profile of Teijin Compound 1
Teijin compound 1 belongs to a piperidine series of compounds that act as allosteric activators of PKG1α. In vitro studies have demonstrated that these compounds directly bind to PKG1α and enhance its kinase activity, even at low concentrations of the endogenous activator, cGMP. This direct activation of PKG1α is a promising therapeutic strategy for cardiovascular diseases, as it can promote smooth muscle relaxation, reduce vascular tone, and inhibit platelet aggregation.
In Vivo Validation Models and Comparative Analysis
To validate these promising in vitro findings, a hit compound from the same piperidine series, designated here as Compound C1, was tested in a relevant in vivo model of hypertension.[1] This section details the experimental protocols for key in vivo models used to assess PKG1α activation and presents a comparative analysis of Compound C1 with other agents that directly or indirectly activate PKG1α.
In Vivo Models for Assessing PKG1α Activation
The therapeutic potential of PKG1α activators is primarily evaluated in preclinical models of cardiovascular disease. The most relevant models include:
-
Hypertension Models: These models, such as angiotensin II-induced hypertension in mice, are used to assess the blood pressure-lowering effects of PKG1α activators.[2][3]
-
Thrombosis Models: Models like photochemical-induced thrombosis in rats or laser-induced injury in zebrafish are employed to evaluate the anti-platelet and anti-thrombotic activity of these compounds.[4][5]
-
Cardiac Hypertrophy and Heart Failure Models: Transaortic constriction (TAC) in mice is a common model to investigate the protective effects of PKG1α activation on the heart under pressure overload.
Comparative In Vivo Efficacy
The in vivo efficacy of the piperidine series compound (C1) is compared with established and experimental PKG1α activators. The comparators include:
-
Sildenafil: A phosphodiesterase 5 (PDE5) inhibitor that increases intracellular cGMP levels, leading to indirect PKG1α activation.
-
Riociguat: A soluble guanylate cyclase (sGC) stimulator that enhances cGMP production.
-
8-Br-cGMP: A cell-permeable cGMP analog that directly activates PKG1α.
-
G1: A novel electrophilic compound that directly activates PKG1α by targeting a specific cysteine residue.
-
Resveratrol: A natural polyphenol that can lower blood pressure through oxidative activation of PKG1α.
Table 1: Comparative In Vivo Efficacy of PKG1α Activators
| Compound/Agent | In Vivo Model | Species | Key Findings | Reference |
| Compound C1 (Piperidine Series) | Angiotensin II-induced Hypertension | Mouse | Lowered systemic blood pressure. | |
| Sildenafil | Transaortic Constriction (TAC) | Mouse | Preserved left ventricular function. | |
| Ischemia-Reperfusion Injury | Mouse | Provided cardioprotection. | ||
| Chicken Chorioallantoic Membrane | Chicken | Increased vascular length. | ||
| Riociguat | Pulmonary Hypertension | Human | Reduced pulmonary vascular resistance and mean pulmonary arterial pressure. | |
| 8-Br-cGMP | Epithelial Ovarian Cancer Xenograft | Mouse | Hampered tumor growth. | |
| Isolated Heart | Rabbit | Inhibited vasoconstrictor action of vasopressin. | ||
| G1 | Angiotensin II-induced Hypertension | Mouse | Lowered blood pressure. | |
| Resveratrol | Angiotensin II-induced Hypertension | Mouse | Lowered blood pressure in wild-type but not in C42S PKG1α knock-in mice. |
Experimental Protocols
Angiotensin II-Induced Hypertension Model
Objective: To assess the effect of a test compound on systemic blood pressure in a hypertensive model.
Methodology:
-
Animal Model: Male wild-type mice are used.
-
Induction of Hypertension: Hypertension is induced by continuous infusion of angiotensin II via osmotic mini-pumps.
-
Compound Administration: The test compound (e.g., Compound C1, G1, Resveratrol) or vehicle is administered to the hypertensive mice.
-
Blood Pressure Measurement: Systemic blood pressure is monitored continuously using telemetry or tail-cuff plethysmography.
-
Data Analysis: Changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are calculated and compared between the treatment and vehicle groups.
Photochemical-Induced Thrombosis Model
Objective: To evaluate the anti-thrombotic effect of a test compound.
Methodology:
-
Animal Model: Male rats are used.
-
Surgical Preparation: The femoral artery is exposed, and a photosensitive dye (e.g., Rose Bengal) is administered intravenously.
-
Induction of Thrombosis: A specific segment of the artery is irradiated with a laser to induce photochemical injury and thrombus formation.
-
Compound Administration: The test compound or vehicle is administered prior to the induction of thrombosis.
-
Thrombus Monitoring: Thrombus formation and dissolution are monitored in real-time using an intravital microscope.
-
Data Analysis: Parameters such as time to occlusion, thrombus size, and duration of patency are measured and compared.
Visualizations
Caption: PKG1α signaling pathway and points of intervention.
Caption: General workflow for in vivo compound validation.
Caption: Logical framework for comparative analysis.
References
- 1. Discovery of the First Non-cGMP Mimetic Small Molecule Activators of cGMP-Dependent Protein Kinase 1 α (PKG1α) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proof of Principle for a Novel Class of Antihypertensives That Target the Oxidative Activation of PKG Iα (Protein Kinase G Iα) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blood Pressure–Lowering by the Antioxidant Resveratrol Is Counterintuitively Mediated by Oxidation of cGMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein kinase C alpha and beta are positive regulators of thrombus formation in vivo in a zebrafish (Danio rerio) model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CCR2 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various C-C chemokine receptor 2 (CCR2) antagonists. By summarizing key experimental data, detailing methodologies, and visualizing the underlying signaling pathway, this document aims to facilitate informed decisions in the pursuit of novel therapeutics targeting the CCR2 pathway.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes, making it a prime target for therapeutic intervention.[1][2][3] A number of small molecule CCR2 antagonists have been developed to block this interaction and are in various stages of preclinical and clinical development.[4] This guide offers a head-to-head comparison of several prominent CCR2 antagonists based on available experimental data.
Quantitative Comparison of CCR2 Antagonists
The following table summarizes the in vitro potency of several well-characterized CCR2 antagonists across different assays. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Binding Affinity (IC50/Ki, nM) | Chemotaxis Inhibition (IC50, nM) | Calcium Flux Inhibition (IC50, nM) | Selectivity | Reference(s) |
| INCB3344 | 5.1 (hCCR2), 9.5 (mCCR2) | 3.8 (hCCR2), 7.8 (mCCR2) | - | >100-fold selective for CCR2 over other chemokine receptors | |
| JNJ-41443532 | 37 (hCCR2 binding), 9600 (mCCR2 Ki) | 30 | - | Selective for hCCR2 | MedChemExpress |
| RS504393 | 89 | 330 | - | Selective for CCR2 over CCR1 (>1000-fold) | R&D Systems, MedChemExpress |
| RS102895 | 360 | - | - | No effect on CCR1 | |
| TAK-779 | 27 (CCR2b) | - | - | Dual CCR5 (Ki=1.1 nM) and CXCR3 antagonist | MedChemExpress, |
| PF-4136309 | 5.2 (hCCR2), 17 (mCCR2), 13 (rCCR2) | - | - | Potent and selective for CCR2 | |
| MK-0812 | Potent with low nM affinity | - | - | Dual CCR2/CCR5 antagonist | |
| CCX140-B | Potent CCR2 antagonist | - | - | Selective for CCR2, does not inhibit CCR5 | |
| BMS CCR2 22 | 5.1 | 1 | 18 | Potent and specific for CCR2 |
hCCR2: human CCR2; mCCR2: mouse CCR2; rCCR2: rat CCR2. IC50 and Ki values represent the concentration of the antagonist required to inhibit 50% of the ligand binding or functional response.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to monocyte/macrophage migration and activation. The diagram below illustrates the key downstream pathways activated upon CCR2 stimulation.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize CCR2 antagonists. Specific details may vary based on the laboratory and reagents used.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Workflow Diagram:
Protocol:
-
Membrane Preparation: Cell membranes expressing CCR2 are prepared from a suitable cell line (e.g., HEK293 or THP-1 cells).
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2) and a range of concentrations of the unlabeled antagonist.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by CCL2 binding to CCR2.
Workflow Diagram:
Protocol:
-
Cell Preparation: CCR2-expressing cells (e.g., THP-1 monocytes) are plated in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the test antagonist.
-
Stimulation: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. A solution of CCL2 is added to the wells to stimulate the cells.
-
Measurement: The fluorescence intensity is measured before and after the addition of CCL2. An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The ability of the antagonist to inhibit the CCL2-induced calcium flux is quantified, and the IC50 value is determined.
Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit the directed migration of cells, such as monocytes, towards a chemoattractant like CCL2.
Workflow Diagram:
Protocol:
-
Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber or a transwell insert) with a porous membrane is used.
-
Loading: The lower chamber is filled with media containing CCL2 as the chemoattractant.
-
Cell Preparation: CCR2-expressing cells (e.g., primary human monocytes or THP-1 cells) are pre-incubated with different concentrations of the antagonist.
-
Cell Seeding: The treated cells are then placed in the upper chamber.
-
Incubation: The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the CCL2 gradient.
-
Quantification: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained, and counted using a microscope or a plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits cell migration by 50% (IC50) is determined.
Conclusion
The development of potent and selective CCR2 antagonists holds significant promise for the treatment of a multitude of inflammatory diseases. The data presented in this guide highlight the diverse pharmacological profiles of several leading compounds. While in vitro potency is a critical factor, the ultimate therapeutic success of these antagonists will depend on a combination of factors including selectivity, pharmacokinetic properties, and in vivo efficacy and safety. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers working to advance this important class of therapeutics.
References
A Head-to-Head Comparison of CCR2 Antagonists: Compound 4 vs. PF-04136309
In the landscape of therapeutic drug development, the C-C chemokine receptor 2 (CCR2) has emerged as a critical target for a myriad of inflammatory and oncologic diseases. This receptor, through its interaction with the ligand CCL2 (also known as MCP-1), orchestrates the migration of monocytes and macrophages to sites of inflammation and tumors, thereby contributing to disease pathogenesis. This guide provides a detailed, data-driven comparison of two prominent small molecule CCR2 antagonists: CCR2 antagonist 4 (also known as Teijin compound 1) and PF-04136309. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Mechanism of Action: Blocking the CCL2/CCR2 Signaling Axis
Both this compound and PF-04136309 are competitive antagonists of the CCR2 receptor. By binding to the receptor, they prevent the interaction of its natural ligand, CCL2. This blockade inhibits the downstream signaling cascade that ultimately leads to monocyte and macrophage chemotaxis, infiltration, and effector functions within tissues. The inhibition of this pathway holds therapeutic potential for various pathologies, including cancer, atherosclerosis, and inflammatory disorders.
dot
Unveiling the Impact of CCR2 Blockade: A Comparative Analysis of Antagonist 4 and Knockout Models
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the C-C chemokine receptor 2 (CCR2) is pivotal for advancing therapies in inflammatory and autoimmune diseases, as well as in oncology. This guide provides a comprehensive cross-validation of the pharmacological effects of the specific CCR2 antagonist 4, also known as Teijin compound 1, with the genetic ablation of CCR2 in knockout mouse models. By presenting key experimental data and detailed methodologies, this document aims to offer a clear comparison of these two critical research tools.
The CCL2/CCR2 signaling axis is a well-established driver of monocyte and macrophage recruitment to sites of inflammation.[1][2] Both the pharmacological blockade of CCR2 with antagonists and the use of CCR2 knockout models have been instrumental in elucidating the role of this pathway in various pathologies. While both approaches aim to inhibit CCR2 function, they possess inherent differences that can influence experimental outcomes. This guide will delve into these aspects, providing a framework for interpreting and comparing results across these modalities.
Quantitative Comparison of this compound and CCR2 Knockout Models
To facilitate a direct comparison, the following tables summarize key quantitative data from studies utilizing this compound and CCR2 knockout models in relevant disease contexts.
| Parameter | This compound (Teijin compound 1) | Reference |
| In Vitro Potency | IC50 for CCR2b: 180 nM | [3] |
| IC50 for MCP-1-induced chemotaxis: 24 nM | [3][4] | |
| In Vivo Model | ApoE-deficient mice | |
| Effect | Reduces monocyte/macrophage adhesion and infiltration into the aorta. |
| Parameter | CCR2 Knockout (CCR2-/-) Mice | Reference |
| Disease Model | Collagen-Induced Arthritis (CIA) | |
| Effect | Exacerbation of arthritis severity (Maximal arthritic score: 11.0 ± 0.8 in Ccr2-/- vs. 3.9 ± 0.7 in WT). | |
| Disease Model | Osteoarthritis (Surgical Model) | |
| Effect | Reduced movement-provoked pain behaviors. Delayed onset of pain-related behavior. Attenuated cartilage damage at later time points. | |
| Disease Model | Atherosclerosis (ApoE-/- background) | |
| Effect | Significant reduction in atherosclerotic lesion size. | |
| Cellular Effect | Defective monocyte recruitment from bone marrow. Reduced macrophage accumulation at inflammatory sites. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Monocyte Chemotaxis Assay
This in vitro assay is fundamental for assessing the efficacy of CCR2 antagonists in blocking the migration of monocytes towards a chemoattractant, typically CCL2 (MCP-1).
General Protocol:
-
Cell Isolation: Human or mouse monocytes are isolated from peripheral blood or bone marrow.
-
Chemotaxis Chamber: A Boyden chamber or a similar transwell system with a porous membrane is used.
-
Assay Setup: The lower chamber is filled with medium containing a specific concentration of CCL2. The isolated monocytes, pre-incubated with or without the CCR2 antagonist (e.g., this compound), are placed in the upper chamber.
-
Incubation: The chamber is incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting after staining.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by an autoimmune-driven inflammatory response in the joints.
General Protocol:
-
Animal Strain: Susceptible mouse strains such as DBA/1J are commonly used.
-
Immunization: Mice are immunized with an emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Booster: A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.
-
Arthritis Assessment: The incidence and severity of arthritis are monitored clinically by scoring paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin, Safranin O) to assess inflammation, cartilage damage, and bone erosion.
Atherosclerosis Model in ApoE Knockout Mice
Apolipoprotein E (ApoE) knockout mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, providing a robust model to study atherosclerosis.
General Protocol:
-
Animal Model: ApoE-/- mice are used.
-
Diet: Mice are often fed a high-fat or "Western" diet to accelerate the development of atherosclerosis.
-
Treatment: this compound or a placebo is administered to the mice for a specified duration.
-
Lesion Analysis: At the end of the study, the aorta and/or aortic root are harvested. The extent of atherosclerotic lesions is quantified by en face analysis (staining with Oil Red O) or by histological analysis of cross-sections.
-
Cellular Infiltration: Immunohistochemistry or flow cytometry can be used to quantify the infiltration of macrophages and other immune cells into the atherosclerotic plaques.
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental workflows, the following diagrams have been generated.
References
Benchmarking CCR2 Antagonist 4: A Comparative Guide for Immunomodulation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CCR2 antagonist 4, also known as Teijin compound 1, against other immunomodulators targeting the C-C chemokine receptor type 2 (CCR2). The objective is to offer a comprehensive resource for evaluating its potential in therapeutic development, supported by experimental data from various studies.
Introduction to CCR2 and its Role in Inflammation
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), play a pivotal role in mediating the migration of monocytes and macrophages to sites of inflammation.[1] This signaling axis is implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.[2] Consequently, antagonism of CCR2 has emerged as a promising therapeutic strategy to modulate the inflammatory response by inhibiting the recruitment of these key immune cells.[1]
This compound (Teijin compound 1) is a potent and specific small-molecule inhibitor of CCR2b.[3] This guide will compare its performance with other known CCR2 antagonists based on available preclinical data.
Comparative Efficacy of CCR2 Antagonists
The following table summarizes the in vitro potency of this compound and other selected CCR2 antagonists. It is important to note that these values are compiled from different studies and direct comparison should be considered with caution due to potential variations in experimental conditions.
| Compound Name | Alias/Synonym | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Teijin compound 1 | CCR2b | Receptor Binding | 180 | [3] |
| CCR2 | MCP-1-induced Chemotaxis | 24 | |||
| RS-102895 | CCR2 | Receptor Binding | 360 | ||
| INCB3284 | CCR2 | MCP-1 Binding | 3.7 | ||
| CCX140-B | CCR2 | Not Specified | Potent | ||
| MK-0812 | CCR2 | Receptor Binding | Low nM | ||
| BMS CCR2 22 | CCR2 | Binding | 5.1 | ||
| CCR2 | Calcium Flux | 18 | |||
| CCR2 | Chemotaxis | 1 | |||
| RO5234444 | human CCR2 | Not Specified | 22 | ||
| mouse CCR2 | Not Specified | 161 |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Caption: CCR2 Signaling Pathway and Point of Intervention for this compound.
Caption: General experimental workflow for comparing CCR2 antagonists in vitro.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key assays used to evaluate CCR2 antagonists.
CCR2 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably overexpressing the human CCR2b receptor.
-
Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.
-
Incubation: Cell membranes are incubated with a constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The percentage of specific binding is plotted against the concentration of the test compound, and the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) is calculated using non-linear regression analysis.
Monocyte Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of a test compound to inhibit the migration of monocytes towards a CCL2 gradient.
Methodology:
-
Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) using methods such as magnetic-activated cell sorting (MACS).
-
Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pores) is used. The lower chamber is filled with assay medium containing CCL2 as the chemoattractant.
-
Cell Treatment: Monocytes are pre-incubated with various concentrations of the CCR2 antagonist or vehicle control.
-
Migration: The treated monocytes are placed in the upper chamber of the transwell. The chamber is then incubated for a period (e.g., 90 minutes to 3 hours) to allow for cell migration towards the CCL2 gradient in the lower chamber.
-
Quantification: Migrated cells in the lower chamber are collected and quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that binds to cellular DNA.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the vehicle control. The IC50 value for the inhibition of chemotaxis is then calculated.
Conclusion
This compound (Teijin compound 1) demonstrates high potency in inhibiting CCR2b binding and CCL2-induced monocyte chemotaxis in preclinical in vitro assays. When compared to other CCR2 antagonists, its efficacy is within a competitive range, although direct, side-by-side comparisons in the published literature are limited. The provided data and experimental protocols offer a foundational resource for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound in inflammatory and autoimmune diseases. Future in vivo studies directly comparing this compound with other immunomodulators will be critical in establishing its relative efficacy in a more complex biological system.
References
A Functional Head-to-Head: CCR2 Antagonist 4 vs. RS 504393
In the landscape of C-C chemokine receptor 2 (CCR2) antagonism, both CCR2 antagonist 4 (also known as Teijin compound 1) and RS 504393 have emerged as potent molecules for researchers investigating inflammatory diseases, neuropathic pain, and oncology. This guide provides a functional comparison of these two widely used antagonists, presenting key experimental data, detailed methodologies for relevant assays, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Functional Comparison
The following tables summarize the key inhibitory concentrations (IC50) for both antagonists in fundamental functional assays. It is important to note that the data presented is compiled from various sources and may not have been generated under identical experimental conditions. Therefore, a direct comparison should be interpreted with caution.
| Compound | Assay | Target/Process | IC50 (nM) | Source |
| This compound | Radioligand Binding | Human CCR2b | 180 | [1][2] |
| RS 504393 | Radioligand Binding | Human CCR2 | 89 - 98 | [3][4] |
Table 1: Comparison of CCR2 Binding Affinity. This table highlights the half-maximal inhibitory concentration (IC50) of each antagonist in displacing a radiolabeled ligand from the CCR2 receptor.
| Compound | Assay | Stimulus | IC50 (nM) | Source |
| This compound | Chemotaxis | MCP-1 (CCL2) | 24 | |
| RS 504393 | Chemotaxis | MCP-1 (CCL2) | 330 |
Table 2: Comparison of Chemotaxis Inhibition. This table shows the IC50 values for the inhibition of monocyte chemoattractant protein-1 (MCP-1), also known as CCL2, induced cell migration.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and critical evaluation of the presented data.
Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the IC50 value of this compound and RS 504393 for the CCR2b receptor.
Materials:
-
Membrane preparations from cells expressing human CCR2b.
-
Radiolabeled CCR2 ligand (e.g., 125I-CCL2).
-
Unlabeled this compound and RS 504393.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add increasing concentrations of the unlabeled antagonist (this compound or RS 504393).
-
Add a fixed concentration of the radiolabeled ligand to each well.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition of specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay (Transwell Migration)
This assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemoattractant.
Objective: To determine the IC50 value of this compound and RS 504393 in inhibiting MCP-1-induced cell migration.
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytes).
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
24-well plates.
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).
-
Recombinant human MCP-1 (CCL2).
-
This compound and RS 504393.
-
Cell viability stain (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Pre-incubate the CCR2-expressing cells with various concentrations of the antagonist (this compound or RS 504393) for a defined period (e.g., 30 minutes) at 37°C.
-
Add chemotaxis medium containing a specific concentration of MCP-1 to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cells to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker (e.g., Calcein-AM) using a fluorescence plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition of cell migration against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of these functional comparisons, the following diagrams illustrate the CCR2 signaling pathway and the general workflow of the experimental assays.
Caption: CCR2 Signaling Pathway and Point of Antagonist Intervention.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling CCR2 Antagonist 4
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling CCR2 antagonist 4. Adherence to these protocols is essential to ensure a safe research environment and prevent unintended exposure to this potent, biologically active compound.
While the Safety Data Sheet (SDS) for this compound (CAS No. 226226-39-7) indicates it is not classified as a hazardous substance or mixture, its potent biological activity as a specific CCR2 antagonist necessitates careful handling to avoid potential physiological effects.[1] This guide synthesizes information from the available SDS and established best practices for handling potent research chemicals.
Essential Safety and Handling Protocols
A multi-faceted approach combining engineering controls, personal protective equipment, and stringent operational procedures is required for the safe handling of this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to minimize exposure by isolating the hazard from the researcher.
-
Containment: All weighing and initial dilutions of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure. This prevents the inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any potential fugitive emissions.
Personal Protective Equipment (PPE): A Necessary Barrier
The following PPE is mandatory for all personnel handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately if contamination is suspected. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from airborne particles and potential splashes of solutions. |
| Body Protection | A dedicated, buttoned lab coat. A disposable gown is recommended when handling larger quantities. | Prevents contamination of personal clothing. Lab coats should be removed before leaving the laboratory. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator may be required for large-scale operations or in the event of a spill. | Minimizes the risk of inhaling fine powder particles, especially when engineering controls are not sufficient. A risk assessment should determine the specific need. |
Procedural Guidelines for Safe Handling
Strict adherence to the following procedures will minimize the risk of exposure during routine laboratory operations.
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. The designated handling area (e.g., fume hood) should be clean and uncluttered.
-
Weighing and Reconstitution:
-
Perform these tasks within a containment device (fume hood or glove box).
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment used.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Wash hands thoroughly with soap and water after removing all PPE and before leaving the laboratory.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1] Seek medical advice if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention. |
Disposal Plan: Environmental Responsibility
All waste materials contaminated with this compound must be treated as chemical waste and disposed of in accordance with institutional and local regulations. This includes empty vials, contaminated PPE, and any unused solutions. Avoid releasing the compound into the environment, as some CCR2 antagonists are very toxic to aquatic life.
Experimental Workflow for Safe Handling
The following diagram outlines the logical flow for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
